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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Executive Summary In modern drug discovery, the selection of privileged scaffolds dictates the success of downstream lead optimization. 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of privileged scaffolds dictates the success of downstream lead optimization. 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) is a highly versatile, bicyclic heterocyclic building block[1]. It features a partially saturated quinoline core with orthogonal reactive sites: an electrophilic 2-chloro-pyridine moiety and a 5-position ketone[2]. The gem-dimethyl substitution at C6 provides unique steric constraints and lipophilic properties, making it an attractive scaffold for designing kinase inhibitors, GPCR modulators, and complex polycyclic systems.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its functionalization workflows.

Physicochemical Properties & Mechanistic Implications

Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.

Table 1: Core Physicochemical Parameters
PropertyValue
CAS Number 872423-53-5
Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
SMILES O=C1C2=C(N=C(Cl)C=C2)CCC(C)(C)1
Topological Polar Surface Area (TPSA) 29.96 Ų
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Ketone O)
Rotatable Bonds 0
Estimated LogP ~2.8
Causality of Properties in Drug Design
  • Basicity (pKa) & Target Binding: The nitrogen atom in the pyridine ring is highly electron-deficient. The inductive electron-withdrawing effect of the adjacent chlorine atom at C2, combined with the extended conjugation from the C5 ketone, significantly lowers the basicity of the lone pair. Consequently, the conjugate acid pKa is estimated to be near or below 0. This means the nitrogen will not be protonated at physiological pH (7.4), which is critical for traversing lipid bilayers without being trapped as an ion.

  • Lipophilicity & Steric Hindrance: The gem-dimethyl group at C6 increases the overall lipophilicity (LogP) and restricts the conformational flexibility of the cyclohexanone ring. In drug-target interactions, this steric bulk can favorably influence binding kinetics by locking the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor pocket.

Experimental Protocol: De Novo Synthesis

The synthesis of 872423-53-5 from 4,4-dimethylcyclohexane-1,3-dione (CAS: 562-46-9) is a robust, self-validating 3-step protocol[3]. Each step is driven by specific thermodynamic and kinetic principles.

Step 1: Enamine Formation
  • Reagents: 4,4-dimethylcyclohexane-1,3-dione, Ammonium acetate ( NH4​OAc ), Toluene.

  • Conditions: Reflux for 4 hours with a Dean-Stark trap.

  • Mechanistic Causality: NH4​OAc serves as a mild, controlled ammonia source. The reaction between the 1,3-dione and ammonia is an equilibrium process. The use of a Dean-Stark trap is a critical experimental choice: by continuously removing the water byproduct via azeotropic distillation with toluene (boiling point ~110 °C), Le Chatelier's principle drives the equilibrium entirely toward the formation of the enamine (3-amino-5,5-dimethylcyclohex-2-en-1-one).

Step 2: Annulation to Pyridone
  • Reagents: Enamine intermediate, 3-carbon electrophile (e.g., ethyl propiolate or an equivalent alkynoate).

  • Conditions: Heating at 110 °C for 2 hours.

  • Mechanistic Causality: This step involves a sequential Michael addition followed by intramolecular cyclization to construct the fused 2-pyridone ring (2-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one). The elevated temperature (110 °C) provides the necessary activation energy to overcome the steric hindrance of the gem-dimethyl group during the cyclization-dehydration sequence.

Step 3: Chlorination (Aromatization)
  • Reagents: Phosphorus oxychloride ( POCl3​ ).

  • Conditions: Reflux for 12 hours.

  • Mechanistic Causality: POCl3​ acts dually as the solvent and the chlorinating agent. It reacts with the tautomeric hydroxyl group of the 2-pyridone to form a highly reactive dichlorophosphate ester leaving group. Subsequent nucleophilic displacement by the chloride ion restores the full aromaticity of the pyridine ring. The thermodynamic stability gained from aromatization provides a massive driving force, ensuring high yields of the final 2-chloroquinoline derivative.

Downstream Functionalization Workflow

The true value of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one lies in its orthogonal reactivity. The C2 chlorine and C5 ketone can be functionalized independently without cross-interference.

  • C2 Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides due to the electron-deficient nature of the ring. It also readily undergoes Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to introduce aryl or alkyl groups.

  • C5 Position (Ketone): Can undergo reductive amination with primary or secondary amines using sodium triacetoxyborohydride ( NaBH(OAc)3​ ), or Grignard additions to form tertiary alcohols.

G A 4,4-Dimethylcyclohexane-1,3-dione (Starting Material) B Enamine Intermediate (NH4OAc, Toluene, Dean-Stark) A->B Step 1: Condensation C Pyridone Intermediate (Cyclization, 110 °C) B->C Step 2: Annulation D 2-Chloro-6,6-dimethyl-5,6,7,8- tetrahydroquinolin-5-one (CAS: 872423-53-5) C->D Step 3: Chlorination E Suzuki/Stille Coupling (C-C Bond Formation at C2) D->E Pd-Catalyzed F SNAr / Amination (C-N Bond Formation at C2) D->F Nucleophilic Attack G Reductive Amination (Functionalization at C5 Ketone) D->G NaBH(OAc)3

Figure 1: Synthetic workflow and downstream functionalization of CAS 872423-53-5.

References

  • BLD Pharm. "124467-36-3|2-Chloro-7,8-dihydroquinolin-5(6H)-one - BLDpharm". Source: bldpharm.com. URL:[1]

  • EnamineStore. "EN300-81910 - EnamineStore". Source: enaminestore.com. URL:[2]

  • Ambeed. "562-46-9 | 4,4-Dimethylcyclohexane-1,3-dione | Ketones | Ambeed.com". Source: ambeed.com. URL:[3]

Sources

Exploratory

Structural Analogs of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one: Synthesis, Derivatization, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) represents a highly privileged heterocyclic building block in modern medicinal chemistry[1]. By combining a reactive electrophilic center at the C2 position with a sterically locked ketone at the C5 position, this scaffold enables divergent synthetic pathways. This whitepaper provides an authoritative guide on the structural rationale, synthetic methodologies, and pharmacological applications of this core and its structural analogs, particularly focusing on their roles as Smoothened (SMO) receptor antagonists and spirooxindole-based antimicrobial agents.

Structural Rationale & Chemical Identity

The utility of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one stems from its precise stereoelectronic properties, which dictate its reactivity and binding affinity in biological targets:

  • The 6,6-Dimethyl Group (Steric Locking): The gem-dimethyl substitution at the C6 position is a critical design choice. Causally, it prevents enolization of the C5 ketone toward the C6 position, ensuring that nucleophilic attacks or condensation reactions occur strictly at the carbonyl carbon. Furthermore, it locks the conformation of the saturated ring, which is thermodynamically favorable for binding into deep, hydrophobic receptor pockets[2].

  • The 2-Chloro Substituent (Electrophilic Handle): The chlorine atom on the electron-deficient pyridine ring serves as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • The C5 Ketone: Acts as a focal point for reductive aminations, hydrazone formations, and multicomponent spiro-annulations[3].

Synthetic_Workflow Core 2-Chloro-6,6-dimethyl- 5,6,7,8-tetrahydroquinolin-5-one SNAr Pd-Catalyzed Cross-Coupling (C2 Position) Core->SNAr Pathway A Spiro Multicomponent Annulation (C5 Ketone) Core->Spiro Pathway B Inter1 2-Aryl/Amino Analogs SNAr->Inter1 Inter2 Spirooxindole Derivatives Spiro->Inter2 Final1 Smoothened Antagonists Inter1->Final1 Final2 Antimicrobial Agents Inter2->Final2

Figure 1: Divergent synthetic workflows for derivatizing the tetrahydroquinoline core.

Pharmacological Target: The Hedgehog (Hh) Signaling Pathway

Tetrahydroquinoline analogs have emerged as potent modulators of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (SMO) receptor, a Class F G-protein-coupled receptor (GPCR) implicated in basal cell carcinoma and medulloblastoma[2].

By derivatizing the C2 position with benzimidazole or aniline moieties, and modifying the C5/C8 positions, researchers have synthesized analogs that exhibit low-nanomolar inhibitory potency against SMO[2]. The rigid tetrahydroquinoline core perfectly mimics the binding pose of cyclopamine, a natural SMO antagonist, occupying the transmembrane helical bundle.

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (Relieved by Hh) SUFU SUFU Complex SMO->SUFU Dissociates GLI GLI Transcription Factors SUFU->GLI Releases Nucleus Target Gene Transcription GLI->Nucleus Activates Drug Tetrahydroquinoline Analogs (e.g., 2-Chloro-6,6-dimethyl-...) Drug->SMO Antagonizes (Blocks Signaling)

Figure 2: Hedgehog signaling pathway illustrating targeted antagonism of Smoothened (SMO) by analogs.

Quantitative Data: Analog Comparison

The versatility of the 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one scaffold is demonstrated by the diverse biological activities of its downstream analogs. The table below summarizes key modifications and their corresponding pharmacological metrics.

Compound / Scaffold ClassTarget / PathwayKey Structural ModificationObserved Bioactivity
2-(2,5-Dimethyl...)-N-aryl propanamides Smoothened (SMO) ReceptorC2-substitution with benzimidazole; C8-propanamideIC50 = 9.53 nM[2]
Spiro[indoline-3,4′-quinoline]diones Antimicrobial / Fungal TargetsC5-spiro annulation with isatin and pyrazoleMIC = 16-32 µg/mL[4]
5-Tetrahydroquinolinylidene aminoguanidines Na+/H+ Exchanger (NHE-1)C5-hydrazone/guanidine formationIC50 = 0.1 - 1.5 µM[3]

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the mechanistic causality behind the experimental conditions used to derivatize the tetrahydroquinoline core.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C2-Derivatization)

This protocol utilizes the 2-chloro moiety to introduce complex aniline or benzimidazole pharmacophores required for SMO antagonism[2].

  • Causality: The 2-chloro position on the electron-deficient pyridine ring is moderately reactive. However, to couple sterically hindered amines, a strong π-acceptor ligand (e.g., XPhos or BrettPhos) is required to facilitate oxidative addition and prevent catalyst deactivation.

  • Self-Validation System: The reaction progress is visually self-validating. The initial Pd(0)/ligand complex exhibits a deep red/orange hue. As the catalytic cycle turns over and the starting material is consumed, the solution transitions to a pale yellow. LC-MS monitoring confirms the mass shift (loss of the 35 Cl/ 37 Cl isotope pattern).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (1.0 equiv), the desired amine (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 equiv) and XPhos (0.1 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Multicomponent Spiro-Annulation (C5-Derivatization)

This protocol exploits the C5 ketone to construct complex, chiral spirooxindoles via a three-component reaction in aqueous media[4].

  • Causality: The 6,6-dimethyl group sterically shields the adjacent carbon, forcing the Knoevenagel condensation of isatin to occur strictly at the C5 carbonyl. The use of an aqueous medium leverages the hydrophobic effect, driving the organic substrates together and accelerating the cyclization.

  • Self-Validation System: As the reaction proceeds, the highly hydrophobic spirooxindole product spontaneously precipitates from the aqueous phase. The cessation of precipitation indicates reaction completion, allowing for isolation via simple filtration without the need for chromatography.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, suspend the tetrahydroquinolin-5-one analog (1.0 equiv), isatin (1.0 equiv), and a 5-amino-pyrazole derivative (1.0 equiv) in distilled water (0.5 M).

  • Catalysis: Add a catalytic amount of an organocatalyst (e.g., p-toluenesulfonic acid, 10 mol%) to activate the ketone.

  • Reflux: Heat the suspension to 80 °C. Stir vigorously for 4-6 hours.

  • Isolation: Upon completion (indicated by heavy precipitation), cool the mixture to 0 °C in an ice bath.

  • Purification: Filter the solid precipitate, wash with cold water and cold ethanol, and dry under high vacuum to yield the pure spirooxindole derivative.

References

  • Title: Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient One-Pot Synthesis of Novel Spirooxindole Derivatives via Three-Component Reaction in Aqueous Medium Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel, Non-acylguanidine-type Na+/H+ Exchanger Inhibitors: Synthesis and Pharmacology of 5-Tetrahydroquinolinylidene Aminoguanidine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Potential Therapeutic Targets for Substituted Tetrahydroquinolines: A Technical Whitepaper

As a Senior Application Scientist navigating the complex landscape of small-molecule drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. Among these, the substit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of small-molecule drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. Among these, the substituted 1,2,3,4-tetrahydroquinoline (THQ) nucleus stands out. Its partially saturated ring system provides an optimal balance of conformational flexibility, synthetic tractability, and three-dimensional spatial orientation, making it an ideal candidate for interrogating challenging biological targets[1].

This whitepaper dissects the mechanistic rationale, target validation workflows, and quantitative profiling of THQ derivatives across two primary therapeutic domains: Epigenetic Modulation (BET/HDAC) and Nuclear Receptor Signaling (SARMs).

Epigenetic Modulation: BET Bromodomains and HDACs

Epigenetic readers and erasers, specifically the Bromodomain and Extra-Terminal (BET) family and Histone Deacetylases (HDACs), are highly validated targets in oncology and inflammation. The THQ scaffold has proven exceptionally adept at mimicking the acetyl-lysine (KAc) residue, allowing it to anchor deeply into the hydrophobic recognition pocket of BET bromodomains.

A prime example is I-BET726 (GSK1324726A), a cell-permeable THQ derivative that acts as a highly potent and selective inhibitor of BRD2, BRD3, and BRD4. By competing with tetra-acetylated histone H4 peptides, I-BET726 displaces BET proteins from chromatin, leading to the profound downregulation of oncogenic drivers like c-MYC and the upregulation of apolipoprotein A1[2].

From a medicinal chemistry perspective, the true power of the THQ scaffold lies in its modularity. By functionalizing the THQ core with a hydroxamic acid motif, we can engineer dual BET/HDAC inhibitors[3]. This pharmacophore merging strategy allows a single molecule to simultaneously chelate the catalytic zinc ion in the HDAC active site and occupy the KAc pocket of BRD4[4]. This dual inhibition is critical for overcoming compensatory resistance mechanisms in aggressive solid tumors, such as pancreatic ductal adenocarcinoma (PDAC)[4].

G THQ THQ-Hydroxamate Dual Inhibitor BRD4 BET Bromodomain (BRD4) THQ->BRD4 KAc Mimic HDAC Histone Deacetylase (HDAC1/2) THQ->HDAC Zinc Chelation Chromatin Chromatin Remodeling & Acetylation State BRD4->Chromatin Reader Blockade HDAC->Chromatin Eraser Blockade cMYC c-MYC Downregulation Chromatin->cMYC Transcriptional Repression Apoptosis Tumor Cell Apoptosis cMYC->Apoptosis Phenotypic Response

Dual BET/HDAC inhibition pathway mediated by THQ-hydroxamate derivatives.

Nuclear Receptor Modulation: Nonsteroidal SARMs

Beyond epigenetics, THQs are heavily utilized in the development of nonsteroidal Selective Androgen Receptor Modulators (SARMs). The clinical objective here is to decouple the anabolic effects of androgen receptor (AR) activation (muscle hypertrophy and bone mineralization) from the androgenic side effects (prostate growth and virilization)[5].

By optimizing cyano-group-containing THQs (CN-THQs), we can induce specific conformational changes within the AR ligand-binding domain[6]. Specifically, the binding of a long-tail THQ derivative stabilizes a unique conformation at Trp741 and forms a critical hydrogen bond with Helix 12 of the AR[6]. This structural stabilization maintains the receptor in an active conformation that preferentially recruits coregulators in osteoblastic and myogenic lineages, while failing to assemble the necessary transcriptional machinery in prostate tissue[6],[5].

G Synthesis THQ Scaffold Optimization Binding AR Binding Assay (TR-FRET) Synthesis->Binding SAR Conformation Helix 12 Stabilization Binding->Conformation Trp741 Shift Tissue In Vivo Tissue Selectivity Conformation->Tissue Coregulator Recruitment Anabolic Bone/Muscle Anabolism Tissue->Anabolic Agonist Prostate Prostate Sparing Tissue->Prostate Antagonist

Workflow for validating tissue-selective THQ-based SARMs.

Quantitative Profiling of THQ Derivatives

To synthesize the vast amount of structure-activity relationship (SAR) data, I have consolidated the quantitative binding metrics for key THQ derivatives across their respective therapeutic targets.

Compound / DerivativePrimary TargetBinding Affinity / ActivityKey Mechanistic Feature
I-BET726 BRD2, BRD3, BRD4IC₅₀ = 41, 31, 22 nMCompetes with tetra-acetylated H4 peptides
SJ830599 BRD2-BD2K_d < 1 µM[7]Enthalpy-driven ZA channel water network engagement[7]
THQ-Hydroxamate HDAC1/2 & BRD4EC₅₀ ~ 100 nM[4]Pharmacophore merging (KAc mimic + Zinc chelation)[4]
CN-THQ (Long-tail) Androgen ReceptorHigh AR agonism in bone[6]Trp741 shift & Helix 12 H-bonding[6]

Experimental Methodology: Self-Validating Systems

To ensure the scientific integrity of THQ-based drug development, we must implement a self-validating experimental workflow. Below is the step-by-step methodology I deploy to validate THQ-based epigenetic modulators.

Step 1: Primary Biochemical Screening via TR-FRET

Causality: Affinity must be isolated from cellular variables early in the pipeline. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA because it minimizes compound interference and auto-fluorescence, providing a highly robust measurement of the THQ compound's ability to displace a fluorescently labeled KAc probe from the recombinant BRD4 bromodomain.

  • Protocol:

    • Incubate recombinant BRD4 (BD1/BD2 domains) with a fluorescently labeled BET ligand and a europium-chelate-conjugated anti-His antibody.

    • Titrate the synthesized THQ derivative (10 pM to 10 µM) into the assay buffer.

    • Measure the TR-FRET signal ratio (665 nm / 615 nm) after a 60-minute equilibration.

    • Calculate the IC₅₀ using a 4-parameter logistic regression.

Step 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: Affinity (K_d) alone does not predict in vivo efficacy or target residence time. We use ITC to determine whether binding is enthalpy- or entropy-driven. For THQs, engaging bound waters in the ZA channel of the bromodomain often results in an enthalpy-driven binding profile with negative entropy, which correlates with superior target residence time and selectivity[7].

  • Protocol:

    • Dialyze recombinant BRD4 protein into a strict ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Load the THQ ligand into the injection syringe (typically 10x the protein concentration).

    • Perform 20-30 automated injections of the ligand into the protein cell at 25°C.

    • Integrate the thermogram peaks to extract ΔH (enthalpy), -TΔS (entropy), and K_d.

Step 3: Cellular Target Engagement via Chemoproteomics

Causality: Biochemical affinity must translate to intracellular target engagement. We utilize chemoproteomic competition assays to confirm that the THQ derivative binds to native BRD4 and HDAC complexes within the complex milieu of the cellular chromatin landscape[4].

  • Protocol:

    • Lyse target cancer cells (e.g., PDAC or neuroblastoma cell lines) under non-denaturing conditions.

    • Pre-incubate the lysates with the free THQ compound (competitor) or DMSO vehicle.

    • Introduce broad-spectrum BET/HDAC affinity beads to capture unbound targets.

    • Elute the bead-bound proteins and quantify BRD4/HDAC1 depletion via quantitative immunoblotting.

Step 4: Phenotypic Validation via RT-qPCR

Causality: Finally, target engagement must yield the desired transcriptional repression. Since BRD4 is a critical driver of the MYC oncogene, quantifying c-MYC mRNA levels serves as the ultimate phenotypic readout for BET inhibition[7].

  • Protocol:

    • Treat cells with the THQ derivative at 1x, 5x, and 10x the cellular EC₅₀ for 6 to 24 hours.

    • Extract total RNA and synthesize cDNA.

    • Perform RT-qPCR utilizing specific primers for c-MYC and a housekeeping gene (e.g., GAPDH).

    • Analyze fold-change using the 2^(-ΔΔCt) method to confirm dose-dependent transcriptional silencing.

References

  • Lead evaluation of tetrahydroquinolines as nonsteroidal selective androgen receptor modulators for the treatment of osteoporosis - nih.gov - 6

  • Inhibition of BET Proteins and Histone Deacetylase (HDACs): Crossing Roads in Cancer Therapy - nih.gov - 3

  • BET Inhibitor, I-BET726 - sigmaaldrich.com - Link

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor - acs.org - 2

  • Progress in the Chemistry of Tetrahydroquinolines - acs.org - 1

  • Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - acs.org - 4

  • Selective androgen receptor modulators: mechanisms and therapeutic potential - endocrine-abstracts.org - 5

  • Exploiting a water network to achieve enthalpy-driven, bromodomain-selective BET inhibitors - nih.gov - 7

Sources

Exploratory

Reactivity Profile and Synthetic Utility of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one: A Non-Enolizable Bimodal Electrophile

Executive Summary In modern drug discovery and complex molecule synthesis, the selection of building blocks with predictable, orthogonal reactivity is paramount. 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the selection of building blocks with predictable, orthogonal reactivity is paramount. 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) represents a highly specialized, bimodal electrophilic scaffold. It integrates an activated heteroaryl chloride with a sterically hindered, completely non-enolizable cyclic ketone.

This whitepaper provides an in-depth technical analysis of this molecule's reactivity profile. By dissecting the structural causality behind its chemical behavior, we establish field-proven methodologies for its orthogonal functionalization, specifically focusing on transition-metal-catalyzed cross-coupling and diastereoselective nucleophilic additions.

Structural Anatomy and Electronic Causality

To master the reactivity of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one, one must first understand the spatial and electronic interplay of its three defining structural nodes:

  • The C2-Chloro Handle: Positioned alpha to the pyridine nitrogen, the C-Cl bond is highly polarized. The electronegative nitrogen withdraws electron density via induction and resonance, significantly lowering the activation energy required for oxidative addition by low-valent transition metals (e.g., Pd(0)) or attack by hard nucleophiles via Nucleophilic Aromatic Substitution (SNAr)[1].

  • The C5 Ketone: This carbonyl group is conjugated with the fused pyridine ring. Crucially, it is flanked by the C4a bridgehead carbon (part of the aromatic system) and the C6 carbon. Because C4a is fully substituted and C6 bears a gem-dimethyl group, the C5 ketone completely lacks α -protons . This renders the ketone strictly non-enolizable, eliminating the risk of self-aldol condensations or α -deprotonation under strongly basic conditions.

  • The C6 gem-Dimethyl Group: Beyond preventing enolization, these two methyl groups act as a formidable steric shield. They dictate the trajectory of incoming nucleophiles targeting the C5 ketone, enforcing highly predictable diastereoselectivity during reduction or organometallic addition[2].

ReactivityNodes mol 2-Chloro-6,6-dimethyl- 5,6,7,8-tetrahydroquinolin-5-one c2 C2-Chloro Handle (Cross-Coupling) mol->c2 Activated by N1 c5 C5 Ketone (Nucleophilic Addition) mol->c5 Non-enolizable c6 C6 gem-Dimethyl (Steric Shield) mol->c6 Lacks alpha-protons c6->c5 Directs facial attack

Fig 1: Structural reactivity nodes of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one.

Orthogonal Functionalization Strategy

When dealing with bimodal electrophiles, the sequence of functionalization is critical. The standard operational workflow prioritizes the functionalization of the C2-chloro group prior to the C5-ketone.

Causality for this sequence: Modifying the ketone first (e.g., via reductive amination to yield a secondary amine or reduction to an alcohol) introduces coordinating heteroatoms that can chelate palladium catalysts, potentially poisoning them or leading to off-target intramolecular reactions during subsequent cross-coupling. By executing the Buchwald-Hartwig amination or Suzuki coupling first, the non-enolizable ketone remains inert, acting as a robust placeholder for late-stage diversification [3].

OrthogonalWorkflow start Starting Material (CAS: 872423-53-5) step1 Step 1: Buchwald-Hartwig Amination (C2-Cl Functionalization) start->step1 Pd2(dba)3, Amine Base, 100 °C inter Intermediate: 2-Amino-6,6-dimethyl-THQ-5-one step1->inter Isolate & Purify step2 Step 2: Diastereoselective Reduction (L-Selectride at C5) inter->step2 L-Selectride, THF -78 °C prod Final Product: C5-Alcohol Derivative step2->prod Aqueous Quench

Fig 2: Optimal orthogonal functionalization workflow preventing catalyst poisoning.

Quantitative Reactivity Profile

The following table summarizes the expected outcomes when subjecting the scaffold to various standard transformations. The data reflects the inherent electronic activation of the pyridine ring and the steric bias of the saturated ring.

Reaction TypeReagents / CatalystTarget NodeKey Outcome / YieldStereoselectivity (dr)
Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Amine, Cs2CO3C2-Cl85–95% (Typical)N/A
Suzuki-Miyaura Coupling Pd(dppf)Cl2, Aryl-B(OH)2, K2CO3C2-Cl80–90% (Typical)N/A
Diastereoselective Reduction L-Selectride, THF, -78 °CC5 Ketone>90%>95:5 (Steric control)
Reductive Amination NaBH(OAc)3, R-NH2, AcOHC5 Ketone70–85%Substrate dependent

Validated Experimental Methodologies

Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling

The electron-deficient nature of the 2-chloropyridine moiety facilitates rapid oxidative addition. However, to ensure efficient C-N bond formation and prevent β -hydride elimination, a bidentate ligand with a wide bite angle, such as Xantphos (~111°), is required to accelerate the rate-limiting reductive elimination step [1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd2(dba)3 (2.0 mol%), Xantphos (4.0 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-high-purity argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M substrate concentration) via syringe.

  • Reaction: Heat the mixture to 100 °C using a pre-equilibrated heating block. Monitor the reaction via LC-MS or TLC. The reaction typically reaches completion within 8–12 hours, indicated by the consumption of the starting material and a color shift to a dark, homogeneous suspension.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Isolation: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient) to yield the C2-aminated intermediate.

Protocol B: Diastereoselective C5-Ketone Reduction

Because the C5 ketone is flanked by the bulky C6 gem-dimethyl group, standard reduction with NaBH4 often yields a mixture of diastereomers. To achieve high stereocontrol, a bulky hydride source like L-Selectride (lithium tri-sec-butylborohydride) is utilized. The massive steric bulk of the tri-sec-butyl groups forces the hydride to attack exclusively from the less hindered face of the ketone, yielding a single diastereomer[2].

Step-by-Step Procedure:

  • Preparation: Dissolve the C2-functionalized intermediate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Delivery: Add L-Selectride (1.0 M solution in THF, 1.2 equiv) dropwise down the side of the flask over 10 minutes. Causality: Slow addition prevents localized exothermic spikes, ensuring the reaction remains under strict kinetic control to maximize diastereoselectivity.

  • Reaction: Stir the solution at -78 °C for 2 hours.

  • Oxidative Quench (Critical Step): While maintaining the temperature below 0 °C, sequentially and carefully add distilled H2O (to destroy excess hydride), 3N NaOH, and 30% aqueous H2O2. Causality: L-Selectride reductions generate lipophilic trialkylborane byproducts. The alkaline hydrogen peroxide oxidatively cleaves the carbon-boron bonds, converting the byproducts into water-soluble borate salts and sec-butanol. This prevents boron-induced streaking during chromatography and ensures high product purity.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting highly diastereomerically enriched alcohol via silica gel chromatography.

Conclusion

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a highly predictable scaffold for complex synthesis. Its lack of α -protons at the C5 position insulates it from common base-catalyzed side reactions, while the C6 gem-dimethyl group acts as a built-in stereocontrol element. By adhering to the orthogonal workflow—functionalizing the C2-chloride via transition-metal catalysis prior to nucleophilic manipulation of the C5-ketone—researchers can reliably generate diverse, stereochemically pure libraries for drug discovery.

References

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides The Journal of Organic Chemistry (2004) URL:[Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions The Journal of Organic Chemistry (2014) URL:[Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Tetrahedron Letters (2013) URL:[Link]

Foundational

Strategic Synthesis and Starting Material Selection for 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Introduction and Retrosynthetic Strategy The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in modern drug discovery, frequently serving as a critical structural motif in the development of HPK1 inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Retrosynthetic Strategy

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in modern drug discovery, frequently serving as a critical structural motif in the development of HPK1 inhibitors and RORγt modulators . Among its derivatives, 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS 872423-53-5) is a highly sought-after intermediate. The presence of the gem-dimethyl group at the C6 position restricts conformational flexibility, often enhancing target binding affinity, while the C2-chloride provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

To construct this highly substituted bicyclic system, a robust, scalable, and regioselective three-step synthetic route is employed. The retrosynthetic logic relies on the late-stage chlorination of a pyridone intermediate, which is itself assembled via a Conrad-Limpach-type annulation between a regioselectively generated enamine and an alkynoate.

Retrosynthesis Target 2-Chloro-6,6-dimethyl- 5,6,7,8-tetrahydroquinolin-5-one Intermediate 6,6-Dimethyl-2-hydroxy- 5,6,7,8-tetrahydroquinolin-5-one Target->Intermediate POCl3 (Chlorination) Enamine 3-Amino-6,6-dimethyl- cyclohex-2-en-1-one Intermediate->Enamine Annulation (110 °C) Propiolate Ethyl Propiolate Intermediate->Propiolate Diketone 4,4-Dimethylcyclohexane- 1,3-dione Enamine->Diketone NH4OAc (Dean-Stark)

Caption: Retrosynthetic disconnection of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one.

Mechanistic Causality & Regiochemical Mapping

The success of this synthesis hinges on the perfect translation of structural symmetry-breaking from the starting material to the final product.

The Regioselectivity Logic: The primary starting material, 4,4-dimethylcyclohexane-1,3-dione , contains two distinct carbonyl groups. The C3 carbonyl is heavily sterically hindered by the adjacent gem-dimethyl group at C4. Consequently, when reacted with ammonium acetate, nucleophilic attack occurs preferentially at the less hindered C1 carbonyl.

Following tautomerization, the resulting enone is 3-amino-6,6-dimethylcyclohex-2-en-1-one . This structural mapping is critical: when this enamine undergoes annulation with ethyl propiolate, the original C1 carbonyl of the diketone becomes the C5 ketone of the tetrahydroquinoline core. This perfectly positions the gem-dimethyl group at the desired C6 position of the final scaffold.

Mechanism N1 Step 1: Regioselective Imine Formation NH4OAc attacks the less hindered C3 carbonyl. N2 Step 2: Enamine Tautomerization Establishes the nucleophilic C2 center. N1->N2 N3 Step 3: Michael Addition Enamine C2 attacks the ethyl propiolate alkyne. N2->N3 N4 Step 4: Lactamization (Annulation) Intramolecular attack forms the 2-pyridone ring. N3->N4 N5 Step 5: Deoxychlorination POCl3 converts the pyridone to the chloroquinoline. N4->N5

Caption: Mechanistic workflow for the 3-step synthesis and annulation process.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following step-by-step methodologies incorporate analytical checkpoints, establishing a self-validating system for the bench chemist.

Step 1: Synthesis of 3-Amino-6,6-dimethylcyclohex-2-en-1-one

Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst. Toluene is utilized under Dean-Stark conditions to continuously remove water via azeotropic distillation, driving the equilibrium toward complete enamine formation.

  • Charge a round-bottom flask with 4,4-dimethylcyclohexane-1,3-dione (1.0 equiv) and toluene (10 volumes).

  • Add ammonium acetate (3.0 equiv).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) for 4 hours, monitoring water accumulation in the trap.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The starting material peak should disappear, replaced entirely by the enamine peak ( [M+H]+=140.1 ).

  • Cool to room temperature, wash the organic layer with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the crude enamine.

Step 2: Annulation to 6,6-Dimethyl-2-hydroxy-5,6,7,8-tetrahydroquinolin-5-one

Causality: The nucleophilic C2 position of the enamine undergoes a Michael addition to the electrophilic alkyne of ethyl propiolate. Subsequent intramolecular lactamization (attack of the amine onto the ester) forms the 2-pyridone ring. Heating to 110 °C provides the necessary activation energy to overcome the entropic barrier of the cyclization step.

  • Dissolve the crude 3-amino-6,6-dimethylcyclohex-2-en-1-one (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add ethyl propiolate (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 110 °C for 2 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should reveal a new, highly UV-active spot. LC-MS must confirm the cyclized product mass ( [M+H]+=192.1 ).

  • Cool the mixture and precipitate the product by adding ice-cold water. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Step 3: Deoxychlorination to Target Compound

Causality: Phosphorus oxychloride ( POCl3​ ) converts the pyridone tautomer into the corresponding 2-chloroquinoline . The mechanism proceeds via a Vilsmeier-type intermediate, where the pyridone oxygen attacks the phosphorus, becoming an excellent leaving group, followed by nucleophilic displacement by chloride.

  • Suspend the 6,6-dimethyl-2-hydroxy-5,6,7,8-tetrahydroquinolin-5-one (1.0 equiv) in neat POCl3​ (10 volumes).

  • Heat the mixture to reflux (approx. 105–110 °C) for 12 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Quench a micro-aliquot in ice water, extract with EtOAc, and run LC-MS. Confirm the presence of the characteristic 3:1 chlorine isotope pattern at [M+H]+=210.1/212.1 .

  • Carefully concentrate the mixture under reduced pressure to remove the majority of the excess POCl3​ .

  • Safety Critical: Quench the highly reactive residue by slow, dropwise addition to ice-cold saturated aqueous NaHCO3​ to neutralize residual acid.

  • Extract the aqueous phase with dichloromethane (3x), dry the combined organics over MgSO4​ , and purify via silica gel chromatography to isolate the pure 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one.

Quantitative Data & Optimization Matrix

The table below summarizes the expected quantitative metrics and critical parameters for the workflow, allowing for rapid cross-comparison and troubleshooting during scale-up.

Reaction StepReagents & SolventsCritical ParametersYield RangeSelf-Validation Checkpoint
1. Enamine Formation 4,4-Dimethylcyclohexane-1,3-dione, NH4​OAc , Toluene110 °C (Reflux), 4h, Dean-Stark Trap85–95%LC-MS: [M+H]+=140.1 ; TLC: Ninhydrin (+)
2. Annulation Ethyl propiolate, DMF (Anhydrous)110 °C, 2h, Inert Atmosphere60–75%LC-MS: [M+H]+=192.1 ; Strong UV activity
3. Chlorination POCl3​ (Neat)110 °C (Reflux), 12h70–85%LC-MS: [M+H]+=210.1/212.1 (Isotope pattern)

References

  • World Intellectual Property Organization. "WO2022188735 - HETEROCYCLIC COMPOUNDS AS HPK1 INHIBITORS".
  • World Intellectual Property Organization. "WO2015083130 - RORgammaT MODULATORS".

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Methodologies for the Advanced Synthesis of Tetrahydroquinoline Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Importance The 1,2,3,4-tetrahydroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded in numerous natural products, chemotherapeutics, and G-protein coupled receptor (GPCR) modulators . While traditional synthetic routes rely on the exhaustive hydrogenation of quinolines—often requiring harsh conditions and suffering from poor regioselectivity—transition-metal catalysis has introduced highly atom-economical, modular approaches.

This application note details two field-proven, palladium-catalyzed methodologies for constructing highly functionalized THQs from acyclic precursors:

  • Intramolecular Hydroamination of Anilino-alkynes (yielding 2-substituted THQs).

  • Cascade sp2 C–H Functionalization / Desulfitative Addition (yielding 4-aryl THQs).

By understanding the mechanistic causality behind reagent selection, researchers can adapt these self-validating protocols to synthesize complex, proprietary THQ libraries.

Mechanistic Causality: Designing the Catalytic Cycle

To successfully execute these protocols, one must understand why specific catalysts and additives are chosen. Do not treat these reagents as interchangeable; their roles are strictly dictated by the reaction's kinetic bottlenecks.

A. The Role of Benzoic Acid in Hydroamination

In the synthesis of 2-substituted THQs via hydroamination, treating anilino-alkynes with Pd(PPh3​)4​ alone results in zero conversion. The nucleophilic attack of the amine onto the Pd-activated alkyne forms a stable σ -vinylpalladium intermediate. Causality: Benzoic acid (PhCOOH) is introduced as a critical proton shuttle. It protonates the stalled intermediate, driving protodemetalation, releasing the cyclized product, and regenerating the active Pd(0) species .

B. Synergistic Additives in Cascade C–H Functionalization

The one-pot synthesis of 4-aryl THQs from N-allyl-N-arylsulfonamides and arylsulfonyl chlorides requires a delicate balance of redox events. Causality: CuBr is not a mere spectator; it acts as an essential desulfitative agent. It interacts with the sulfonyl chloride to accelerate the extrusion of SO2​ , rapidly generating the requisite Pd-Ar species. Furthermore, Li2​CO3​ is specifically selected over stronger bases (e.g., KOtBu ) because it is insoluble enough to avoid prematurely hydrolyzing the sulfonyl chloride, yet basic enough to neutralize the HCl byproduct generated during the sp2 C–H activation step .

MechanisticPathway A Pd(II) Precatalyst Activation B Desulfitative Oxidative Addition A->B ArSO2Cl, CuBr -SO2 C Migratory Insertion (Alkene) B->C N-Allyl Substrate D sp2 C-H Activation (Intramolecular) C->D Pd-Alkyl Intermediate E Reductive Elimination (THQ Formation) D->E Li2CO3 (Base) E->A Catalyst Turnover

Mechanistic pathway of the Pd-catalyzed desulfitative cascade C-H functionalization.

Quantitative Data & Reaction Parameter Summary

The table below summarizes the critical parameters and expected yields for the primary methodologies, allowing for rapid comparison and selection based on the desired substitution pattern.

Synthetic StrategyTarget ScaffoldCatalyst SystemCritical AdditivesConditionsYield Range
Intramolecular Hydroamination 2-Substituted THQs20 mol% Pd(PPh3​)4​ 50 mol% PhCOOHToluene, 120 °C, 2–4 h78–98%
Cascade C–H Functionalization 4-Aryl THQs5 mol% PdCl2​ 0.5 eq CuBr, 2 eq Li2​CO3​ o-Xylene, 140 °C, 12–24 h71–95%
Syn-Chloropalladation Cascade Dichlorinated THQs5 mol% PdCl2​ 4 eq CuCl2​⋅2H2​O THF/ H2​O , 60 °C, 16 h65–93%

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 2-Substituted THQs via Hydroamination

This protocol is optimized for anilino-alkynes (e.g., N-benzyl-2-(phenylethynyl)aniline).

Materials Required:

  • Substrate: Anilino-alkyne (0.5 mmol)

  • Catalyst: Pd(PPh3​)4​ (115 mg, 0.1 mmol, 20 mol%)

  • Additive: Benzoic acid (30.5 mg, 0.25 mmol, 50 mol%)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube and backfill with Argon (repeat 3x).

  • Loading: Inside an inert-atmosphere glovebox, charge the tube with the anilino-alkyne, Pd(PPh3​)4​ , and benzoic acid.

  • Solvent Addition: Add 5.0 mL of anhydrous toluene via a gas-tight syringe. Seal the tube with a Teflon-lined screw cap.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the alkyne IR stretch (~2200 cm⁻¹) completely disappears, indicating full conversion of the starting material.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel to yield the pure E-stereoisomer of the 2-substituted THQ.

Protocol B: Synthesis of 4-Aryl THQs via Cascade C–H Functionalization

This protocol utilizes N-allyl-N-arylsulfonamides and arylsulfonyl chlorides to build the THQ core.

Materials Required:

  • Substrate: N-allyl-N-phenylmethanesulfonamide (0.2 mmol)

  • Reagent: Benzenesulfonyl chloride (53 mg, 0.3 mmol, 1.5 equiv)

  • Catalyst: PdCl2​ (1.8 mg, 0.01 mmol, 5 mol%)

  • Additives: CuBr (14.3 mg, 0.1 mmol, 0.5 equiv), Li2​CO3​ (29.5 mg, 0.4 mmol, 2.0 equiv)

  • Solvent: Anhydrous o-Xylene (2.0 mL)

Step-by-Step Procedure:

  • Preparation: Utilize a 15 mL heavy-walled pressure vial equipped with a magnetic stir bar.

  • Loading: Under ambient conditions, add the N-allyl substrate, PdCl2​ , CuBr , and Li2​CO3​ to the vial.

  • Reagent Addition: Add the benzenesulfonyl chloride, followed immediately by 2.0 mL of o-xylene.

  • Purging: Bubble Argon through the suspension for 5 minutes to displace oxygen, which can cause unwanted homocoupling of the Pd-Ar intermediates. Seal the vial tightly.

  • Reaction: Heat the mixture at 140 °C for 16 hours.

  • In-Process Validation: The reaction is validated by performing an aliquot ¹H-NMR scan. Look for the emergence of diastereotopic protons characteristic of the THQ C2/C3 positions (multiplets between 2.5–3.5 ppm).

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane (10 mL), and wash with saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Experimental Workflow & Quality Control

To ensure reproducibility across different batches and operators, adhere strictly to the sequential workflow mapped below. Deviations in inert atmosphere protocols (Step 1) or catalyst loading environments (Step 2) are the primary causes of reaction failure.

Workflow N1 1. Substrate Prep Dry solvents, degas with Ar N2 2. Catalyst Loading Pd/Cu weighed in Glovebox N1->N2 N3 3. Reaction Execution Sealed tube, precise heating N2->N3 N4 4. Reaction Quench Cool to RT, Celite filtration N3->N4 N5 5. Purification Flash Chromatography N4->N5 N6 6. Validation NMR & HPLC Analysis N5->N6

Step-by-step experimental workflow and quality control for Pd-catalyzed THQ synthesis.

References

  • Palladium-Catalyzed Regioselective Syn-Chloropalladation–Olefin Insertion–Oxidative Chlorination Cascade: Synthesis of Dichlorinated Tetrahydroquinolines Organic Letters (2019). URL:[Link]

  • A Route to 2-Substituted Tetrahydroquinolines via Palladium-Catalyzed Intramolecular Hydroamination of Anilino-alkynes The Journal of Organic Chemistry (2007). URL:[Link]

  • Palladium-Catalyzed Cascade sp2 C–H Bond Functionalizations Allowing One-Pot Access to 4-Aryl-1,2,3,4-tetrahydroquinolines from N-Allyl-N-arylsulfonamides Organic Letters (2016). URL:[Link]

  • Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines Chemical Science / PMC (2016). URL:[Link]

Application

Application Note: Advanced Protocols for the Asymmetric Synthesis of Chiral Tetrahydroquinoline Ligands

Executive Summary Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged structural motifs found in numerous biologically active alkaloids (e.g., Hancock alkaloids, sumanirole) and serve as highly effective chiral lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged structural motifs found in numerous biologically active alkaloids (e.g., Hancock alkaloids, sumanirole) and serve as highly effective chiral ligands in transition-metal catalysis (e.g., 8-amino-5,6,7,8-tetrahydroquinolines)[1][2]. However, the direct asymmetric hydrogenation of quinolines is notoriously difficult. The strong coordination of the nitrogen atom to the metal center can easily poison the catalyst, and the high resonance stabilization energy of the heteroaromatic ring demands robust catalytic activation[3].

This application note provides researchers and drug development professionals with field-proven, self-validating methodologies for the asymmetric synthesis of chiral THQs. We detail both transition-metal-catalyzed asymmetric hydrogenation and organocatalytic transfer hydrogenation, explaining the mechanistic causality behind each reagent choice to ensure reproducible, high-enantiomeric-excess (ee) outcomes.

Mechanistic Insights & Catalytic Strategies

Transition-Metal Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation remains the gold standard for reducing 2-substituted quinolines. Pioneering work utilizing [Ir(COD)Cl]2 in combination with chiral bisphosphine or BINOL-derived diphosphonite ligands has demonstrated exceptional enantioselectivity[4]. The critical mechanistic breakthrough in this system is the use of iodine (I₂) as an additive. I₂ oxidatively adds to the Ir(I) precursor to generate an active Ir(III)-hydride species, which is essential for overcoming the activation energy barrier of the heteroaromatic ring[5][6]. Recent advancements have also introduced earth-abundant metals, such as chiral pincer Manganese catalysts, which achieve high enantioselectivity via precise π-π interactions between the catalyst and the substrate[7].

Organocatalytic Asymmetric Transfer Hydrogenation (ATH)

For environments where high-pressure hydrogen gas or heavy metals are undesirable, organocatalysis offers a biomimetic alternative. Chiral Phosphoric Acids (CPAs) can catalyze a consecutive one-pot dehydrative cyclization of 2-aminochalcones followed by asymmetric reduction[8]. In this pathway, Hantzsch ester is employed as a mild hydride source. The CPA forms a highly organized chiral ion-pair transition state with the protonated quinoline intermediate, dictating strict facial selectivity during hydride transfer[8].

Quantitative Performance Comparison

The following table summarizes the quantitative data of leading catalytic systems used for the asymmetric synthesis of chiral THQs, providing a benchmark for protocol selection based on target scale and available infrastructure.

Catalyst SystemChiral Ligand / CatalystAdditive / Hydride SourceMax Enantiomeric Excess (ee)Turnover Number (TON)Ref
Iridium (Ir) BINOL-derived diphosphoniteI₂ / H₂ gas96%> 5,000[4]
Iridium (Ir) (R)-TfOPhosI₂ / H₂ gas95%14,600[6]
Manganese (Mn) Chiral Pincer LigandH₂ gas97%3,840[7]
Organocatalyst Chiral Phosphoric Acid (CPA)Hantzsch Ester> 90%N/A (10 mol% loading)[8]

Experimental Workflows & Protocols

Workflow Visualization

G A 1. Quinoline Substrate D 4. Asymmetric Hydrogenation (H2, 600 psi) A->D B 2. [Ir(COD)Cl]2 + Chiral Ligand (Glovebox Chelation) C 3. I2 Activation (Ir(I) -> Ir(III)-H) B->C Ligand Exchange C->D Active Catalyst E 5. Chiral Tetrahydroquinoline (>90% ee) D->E Enantioselective Reduction

Workflow of Ir-catalyzed asymmetric hydrogenation of quinolines to chiral THQs.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines

This protocol utilizes an Ir/bisphosphine system and is optimized for high TON and ee[5].

Step 1: Catalyst Pre-activation (Glovebox Required)

  • Action: Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (1.7 mg, 0.0025 mmol) and the chiral bisphosphine ligand (e.g., (S)-MeO-Biphep derivative, 0.0055 mmol) in 2 mL of anhydrous toluene. Stir at room temperature for 15–30 minutes.

  • Causality: Ir(I) precursors are highly air-sensitive and prone to deactivation. Pre-stirring allows the bidentate chiral ligand to completely displace the cyclooctadiene (COD) ligands, forming a stable, stereocontrolling chelate complex before any exposure to the substrate.

  • Self-Validation: Observe the solution. A distinct color shift (typically from pale yellow to deep orange/red) confirms successful ligand exchange and the formation of the pre-catalyst complex.

Step 2: Oxidative Activation & Substrate Loading

  • Action: Transfer the pre-catalyst solution via a gas-tight syringe to a stainless-steel autoclave that has been pre-loaded with I₂ (6.4 mg, 0.025 mmol) and the 2-substituted quinoline substrate (0.5 mmol).

  • Causality: The addition of I₂ is not optional; it acts as an oxidant to convert the dormant Ir(I) complex into the catalytically active Ir(III) species required to activate H₂ gas[5][6].

Step 3: High-Pressure Hydrogenation

  • Action: Seal the autoclave, purge with H₂ gas three times to remove residual argon/air, and pressurize to 600 psi (approx. 40 atm). Stir vigorously at room temperature for 16 hours.

  • Self-Validation: Monitor the pressure gauge. A steady, measurable pressure drop over the first 2–4 hours is a self-validating indicator of active hydrogen uptake and catalytic turnover. If the pressure remains static, the catalyst has failed to activate.

Step 4: Workup and ee Determination

  • Action: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure and purify the crude product via silica gel flash chromatography. Determine the enantiomeric excess via chiral HPLC.

  • Self-Validation: Always synthesize a racemic standard of the THQ using an achiral catalyst (e.g., Pd/C) and run it through the HPLC first. This validates the baseline separation of the enantiomers and ensures accurate integration of the chiral product's peaks[1].

Protocol B: Organocatalytic Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a metal-free, one-pot cascade approach using a Chiral Phosphoric Acid (CPA)[8].

Step 1: Dehydrative Cyclization

  • Action: To a solution of a 2-aminochalcone derivative (0.2 mmol) in anhydrous dichloromethane (DCM), add a BINOL-derived Chiral Phosphoric Acid catalyst (10 mol%). Stir at room temperature until cyclization is complete.

  • Causality: The Brønsted acidity of the CPA activates the chalcone's carbonyl group, lowering the LUMO and facilitating an intramolecular nucleophilic attack by the amine, which is followed by dehydration to form the quinoline intermediate[8].

Step 2: Biomimetic Transfer Hydrogenation

  • Action: To the same reaction vessel, add Hantzsch ester (1.5 equivalents). Continue stirring at a controlled temperature (0°C to RT) for 12–24 hours.

  • Causality: Hantzsch ester acts as a biomimetic hydride donor (analogous to NADH). The CPA forms a tight chiral ion-pair with the protonated quinoline intermediate, physically shielding one face of the molecule and forcing the Hantzsch ester to deliver the hydride exclusively to the opposite face[8].

  • Self-Validation: The intermediate quinoline is highly fluorescent under UV light (365 nm), whereas the reduced THQ product is not. The complete disappearance of the fluorescent spot on a TLC plate serves as an immediate, visual validation of successful transfer hydrogenation.

References

  • 4 - dicp.ac.cn

  • 7 - nih.gov 3.5 - acs.org 4.6 - sciexplor.com 5.1 - google.com 6.2 - nih.gov 7.8 - acs.org 8.3 - mdpi.com

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) . This guide is designed for research scientists and process chemists who are scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) . This guide is designed for research scientists and process chemists who are scaling up or optimizing this critical heterocyclic building block. The standard three-step synthetic route involves enamine formation from 4,4-dimethylcyclohexane-1,3-dione, cyclization to the pyridone core, and final deoxychlorination using phosphorus oxychloride (POCl₃) 1.

Part 1: Quantitative Analysis of Common Side Reactions

To effectively troubleshoot, one must first quantify the problem. The following table summarizes the most frequent side reactions, their typical impact on yield, and chromatographic identification markers.

Side Product / ImpurityOriginating StepTypical Yield LossLC-MS / GC-MS MarkerPrimary Cause
8,8-Dimethyl Regioisomer Enamine Formation10 - 25%Isobaric (same m/z), distinct RTKinetic control favoring the less sterically hindered carbonyl.
Unreacted Pyridone Chlorination (POCl₃)15 - 40%[M-Cl+OH]⁺, highly polarInsufficient activation of the tautomeric lactam oxygen.
Over-chlorinated Tar Chlorination (POCl₃)5 - 20%Broad baseline hump, [M+Cl]⁺Thermal degradation at >110 °C or prolonged reflux.
Hydrolyzed Diketone Aqueous Quench5 - 10%m/z 140 (Starting Material)Exothermic quench causing localized acidic hydrolysis.

Part 2: Process Workflows and Mechanistic Pathways

Workflow A 4,4-Dimethylcyclohexane-1,3-dione (Starting Material) B Step 1: Enamine Formation (NH4OAc, Toluene, Dean-Stark) A->B C Step 2: Cyclization (Pyridone Formation) B->C S1 Impurity: 8,8-Dimethyl Regioisomer B->S1 Kinetic Control D Step 3: Chlorination (POCl3, Reflux) C->D E 2-Chloro-6,6-dimethyl- 5,6,7,8-tetrahydroquinolin-5-one D->E S2 Impurity: Unreacted Pyridone D->S2 Incomplete Activation S3 Impurity: Over-chlorinated Tar D->S3 Thermal Degradation

Synthetic workflow highlighting the specific stages where major side reactions occur.

Part 3: Troubleshooting FAQs

Q1: I am seeing a persistent isomeric impurity in my final product. How do I minimize the formation of the 8,8-dimethyl regioisomer? A: The regioselectivity issue originates in Step 1. 4,4-Dimethylcyclohexane-1,3-dione is desymmetrized by the gem-dimethyl group at C4. When reacting with ammonium acetate, nucleophilic attack can occur at either C1 or C3 2.

  • The Causality: Attack at C3 (further from the gem-dimethyl) is kinetically favored due to lower steric hindrance, leading to the desired 6,6-dimethyl core after cyclization. However, if the reaction is not driven to thermodynamic completion, the C1 enamine can form, leading to the 8,8-dimethyl isomer.

  • The Solution: Ensure strict thermodynamic control. Use a Dean-Stark apparatus with toluene to continuously remove water 1. Extend the reflux time to a minimum of 4 hours to allow the reversible enamine formation to equilibrate fully toward the more stable intermediate.

Q2: My POCl₃ chlorination stalls at 60% conversion, leaving unreacted pyridone intermediate. Should I increase the equivalents of POCl₃? A: No, simply adding more POCl₃ or increasing the reflux time will likely lead to tar formation rather than higher conversion.

  • The Causality: The conversion of the pyridone to the 2-chloropyridine requires the tautomerization of the lactam to the lactim, followed by nucleophilic attack by the phosphorus atom. The resulting O-phosphorodichloridate intermediate must then be displaced by a chloride ion. In neat POCl₃, the chloride ion concentration is low, making this displacement the rate-limiting step.

  • The Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) 2. This highly electrophilic species rapidly activates the pyridone oxygen, drastically lowering the activation energy for chloride displacement.

Mechanism P Pyridone Intermediate I1 O-Phosphorodichloridate (Slow Pathway) P->I1 Neat POCl3 I2 Activated Imidate (Fast Pathway) P->I2 Catalytic DMF V Vilsmeier Reagent (POCl3 + DMF) V->I2 Activation C Target Molecule: 2-Chloro Derivative I1->C Cl- displacement (High Heat Needed) T Thermal Degradation (Tar) I1->T Prolonged Reflux I2->C Rapid Cl- displacement (Milder Conditions)

Mechanistic comparison showing how DMF catalysis prevents thermal degradation.

Q3: During the workup of the chlorination step, my product yield drops significantly, and I detect hydrolyzed starting material. What is going wrong? A: This is a classic quenching error. POCl₃ reacts violently with water, generating HCl and phosphoric acid in a highly exothermic reaction.

  • The Causality: If the reaction mixture is poured into water too quickly, localized temperature spikes occur. The combination of high heat and concentrated aqueous HCl leads to the acidic hydrolysis of the newly formed 2-chloropyridine back to the pyridone, or even ring-opening side reactions.

  • The Solution: Implement a "reverse quench" protocol. Slowly drip the cooled reaction mixture into a large excess of vigorously stirred crushed ice and water. Maintain the internal temperature strictly below 20 °C. Neutralize the acidic aqueous layer with saturated sodium bicarbonate (NaHCO₃) to pH 7-8 before extraction to stabilize the product.

Part 4: Standardized Experimental Protocol (Optimized Chlorination)

To ensure a self-validating and reproducible workflow, follow this optimized protocol for the conversion of the pyridone intermediate to 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one 3.

Reagents:

  • 6,6-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (1.0 eq, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (5.0 eq, 50 mmol)

  • N,N-Dimethylformamide (DMF) (0.1 eq, 1 mmol)

  • Toluene (co-solvent, 10 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl₂).

  • Loading: Add the pyridone intermediate (1.0 eq) to the flask, followed by anhydrous toluene (10 mL).

  • Activation: Slowly add POCl₃ (5.0 eq) at room temperature. The mixture will form a slurry.

  • Catalysis: Add DMF (0.1 eq) dropwise. (Self-Validation Check: A slight exotherm should occur, and the slurry will begin to dissolve as the Vilsmeier complex forms).

  • Heating: Heat the reaction mixture to 90 °C (do not exceed 100 °C to prevent tar formation) for 2–3 hours. Monitor reaction progression via LC-MS.

  • Concentration: Once complete, cool the mixture to room temperature. Remove excess POCl₃ and toluene under reduced pressure (rotary evaporator) to yield a thick syrup.

  • Quenching: Dissolve the syrup in a minimal amount of dichloromethane (DCM). Slowly add this solution dropwise to a vigorously stirred beaker of crushed ice (100 g). Ensure the internal temperature remains < 20 °C.

  • Neutralization & Extraction: Carefully add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8. Extract with DCM (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one.

References

  • Ambeed, Inc. "4,4-Dimethylcyclohexane-1,3-dione - Multi-step synthesis protocols and reaction conditions." Ambeed Product Catalog. 1

  • Buelbuel, B., et al. "Synthesis of 4,4-dimethylcyclohexane-1,3-dione derivatives." European Journal of Medicinal Chemistry, 2009, vol. 44, # 5, p. 2052 - 2058. (Cited via Ambeed). 2

  • Aurigene Discovery Technologies / Guangdong Newopp Biopharmaceuticals. "Patent references for trichlorophosphate chlorination (WO2015/83130, WO2022/188735)." (Cited via Ambeed). 2

  • BLD Pharm. "2-Chloro-6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS: 872423-53-5) Product Specifications." BLD Pharm Catalog. 3

  • Amadis Chemical Company Limited. "2-CHLORO-6,6-DIMETHYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE CAS:872423-53-5." ChemBuyersGuide.

Sources

Optimization

Preventing polymerization of vinyl-substituted tetrahydroquinolines during purification

Welcome to the Technical Support Center for the purification and handling of vinyl-substituted tetrahydroquinolines (e.g., 2-vinyl-5,6,7,8-tetrahydroquinoline and 8-vinylquinoline). Because the electron-donating nature o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of vinyl-substituted tetrahydroquinolines (e.g., 2-vinyl-5,6,7,8-tetrahydroquinoline and 8-vinylquinoline). Because the electron-donating nature of the saturated tetrahydroquinoline ring increases the electron density of the vinyl group, these monomers are exceptionally prone to spontaneous free-radical polymerization during purification[1]. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure high-yield, monomeric recovery.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my vinyl-substituted tetrahydroquinoline polymerize during distillation, even under vacuum? A: Vinyl-substituted heterocycles are highly sensitive to thermal and photochemical initiation[2]. During distillation, localized heating at the flask surface provides the activation energy required to generate carbon-centered radicals. Furthermore, without an adequate high-vacuum setup, the boiling point remains too high, accelerating the reaction kinetics of polymerization.

Q2: Which polymerization inhibitor should I use, and how do they work? A: The choice of inhibitor dictates your atmospheric requirements during purification:

  • N-oxyl Compounds (e.g., TEMPO, 4-hydroxy-TEMPO): These act as highly efficient radical scavengers by directly coupling with carbon-centered radicals to form stable alkoxyamines[3]. They are effective at very low concentrations (0.1–1000 ppm) and function well under inert atmospheres or low oxygen conditions.

  • Phenolic Inhibitors (e.g., Hydroquinone, MEHQ): These donate a hydrogen atom to propagating radicals. However, they require the presence of molecular oxygen to function effectively, as the resulting phenoxy radical must react with oxygen to terminate the chain[3]. Using MEHQ under a strict argon/nitrogen atmosphere during distillation will lead to catastrophic polymerization.

Q3: How do I remove the inhibitor after purification? A: Inhibitors like TEMPO or MEHQ have significantly different boiling points than the vinyl monomer. During fractional distillation, the inhibitor remains in the distillation heel. Alternatively, phenolic inhibitors can be removed by washing the organic layer with a dilute aqueous NaOH solution prior to use.

Part 2: Troubleshooting Guide & Data Presentation

If you encounter issues during the purification workflow, consult the table below to identify the root cause and implement the correct physical or chemical intervention.

Table 1: Troubleshooting Common Purification Failures
Symptom / IssueRoot Cause AnalysisCorrective Action
Viscous residue in distillation flask Thermal initiation due to insufficient vacuum (high boiling temperature).Use a high-capacity vacuum pump (< 1.0 mmHg) to lower the boiling point below 40 °C[2].
Polymerization in the condenser Monomer condensing without inhibitor present in the vapor phase.Co-distill with a volatile inhibitor, or spray the condenser walls with an inhibitor solution.
Loss of monomer during storage Auto-initiation over time due to ambient light and trace heat.Store at < -20 °C in amber vials. A 50 mg sample left at 4 °C can degrade significantly within days[2].
Inhibitor (MEHQ) fails to stop gelation Conducting distillation under a strictly inert (Argon/N2) atmosphere.Introduce a slight air bleed (0.05–0.5% v/v O2) if using phenolic inhibitors, or switch to an N-oxyl inhibitor.

Part 3: Standard Operating Procedure (SOP)

High-Vacuum Distillation of Vinyl-Substituted Tetrahydroquinolines

This protocol is a self-validating system: successful execution is confirmed by the recovery of a colorless, free-flowing liquid that leaves no polymeric residue upon subsequent analytical TLC or NMR.

Materials:

  • Crude vinyl-substituted tetrahydroquinoline

  • 4-Hydroxy-TEMPO (Inhibitor)

  • High-vacuum Kugelrohr or short-path distillation apparatus

  • Amber storage vials

Step-by-Step Methodology:

  • Inhibitor Addition: Add 4-hydroxy-TEMPO to the crude monomer mixture at a concentration of 500 ppm. Causality: TEMPO is chosen over MEHQ to allow for a strict high-vacuum (oxygen-free) environment without losing inhibitory efficacy[3].

  • Apparatus Preparation: Assemble a short-path distillation setup. Wrap the distillation head in aluminum foil to exclude ambient light, which can trigger photochemical polymerization[2].

  • Vacuum Application: Apply a high vacuum (target < 0.6 mmHg). Validation Check: Ensure the system holds the vacuum steadily before applying any heat.

  • Temperature Control: Slowly heat the distillation flask. Keep the bath temperature strictly below 50 °C. The product should distill between 85–100 °C at 0.6 mmHg (depending on the specific ring substitution)[2].

  • Collection & Storage: Collect the purified monomer in a receiver flask pre-cooled in an ice bath. Immediately transfer the colorless liquid to an amber vial, purge with argon, and store at -20 °C[2].

Part 4: Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying vinyl-substituted tetrahydroquinolines, ensuring proper matching of inhibitor chemistry with atmospheric conditions.

G Start Crude Vinyl-THQ Mixture Select Select Polymerization Inhibitor Start->Select Noxyl N-oxyl Compound (e.g., TEMPO) Select->Noxyl Preferred Phenolic Phenolic Compound (e.g., MEHQ) Select->Phenolic Alternative VacInert High Vacuum (Inert Atmosphere) Noxyl->VacInert VacAir Moderate Vacuum (Requires O2 Bleed) Phenolic->VacAir Distill Short-Path Distillation (Bath < 50°C) VacInert->Distill VacAir->Distill Store Pure Monomer Store at -20°C in Dark Distill->Store

Purification decision tree for vinyl-substituted tetrahydroquinolines based on inhibitor selection.

References

  • Organic Syntheses. "Vinylation with inexpensive silicon-based reagents: preparation of 3-vinylquinoline." Organic Syntheses Procedures. URL: [Link]

  • Google Patents. "Method for preventing polymerization in an acrylic acid manufacturing process." EP1396484A1.

Sources

Troubleshooting

Scaling up the synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Welcome to the Technical Support and Troubleshooting Center for Process Chemistry. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Process Chemistry. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5).

As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks in this multi-step synthesis—specifically the condensation/cyclization sequence and the highly hazardous phosphorus oxychloride ( POCl3​ ) aromatization step. Our focus is on process safety, thermodynamic control, and maximizing yield through mechanistic understanding.

Process Workflow Visualization

G A 4,4-Dimethylcyclohexane-1,3-dione + Co-reactants B Step 1: Condensation (NH4OAc, Toluene, Dean-Stark) A->B Heat / -H2O C Pyridone Intermediate (Tautomeric Core) B->C Cyclization (110°C) D Step 2: Chlorination (POCl3, Base Catalyst, Heat) C->D Aromatization E Step 3: Reverse Quench (Cold Aq. Base, <20°C) D->E IPC: <1% SM F 2-Chloro-6,6-dimethyl- 5,6,7,8-tetrahydroquinolin-5-one E->F Extraction & Isolation

Workflow for the scale-up synthesis of the tetrahydroquinoline-5-one core.

Frequently Asked Questions (Troubleshooting Guide)

Section 1: Upstream Condensation and Cyclization

Q1: During the initial reaction of 4,4-dimethylcyclohexane-1,3-dione with ammonium acetate, our conversion stalls at 70%. How do we drive this to completion? Analysis & Solution: The formation of the enamine/imine intermediate is a condensation reaction that generates water as a byproduct. Because this is an equilibrium-driven process, water accumulation will stall the reaction.

  • Causality: According to Le Chatelier's principle, the continuous removal of water is required to push the equilibrium toward the product.

  • Actionable Fix: Do not rely on simple reflux. You must utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., Toluene). Ensure the reaction is held at reflux (approx. 110 °C) until water ceases to collect in the trap (typically 4–10 hours depending on scale)[1].

Section 2: The POCl3​ Chlorination Step

Q2: We are moving from a 10-gram lab scale to a 1-kilogram pilot scale. In the lab, we simply refluxed the pyridone intermediate in neat POCl3​ . Is this safe for scale-up? Analysis & Solution: Absolutely not. Refluxing in neat POCl3​ on a kilogram scale presents a severe thermal hazard. The conversion of the lactim tautomer to the chloro-pyridine derivative is highly exothermic.

  • Causality: In neat POCl3​ , the reaction kinetics are entirely dependent on the bulk temperature. If a delayed exotherm occurs, the rapid evolution of heat and HCl gas will over-pressurize the reactor, leading to a loss of containment[2].

  • Actionable Fix: Transition to a "dosed" reaction. Suspend your pyridone intermediate in a high-boiling, inert co-solvent (e.g., Toluene or Chlorobenzene). Add a catalytic amount of N,N-dimethylformamide (DMF) to form the highly reactive Vilsmeier-Haack complex in situ, or use an organic base (like N,N-diisopropylethylamine, DIPEA) as an acid scavenger[3]. Dose the POCl3​ slowly at an elevated temperature (e.g., 80 °C) so the reaction rate is controlled by the addition rate (feed-controlled kinetics), not the temperature.

Section 3: Quench and Workup

Q3: Our product yield drops significantly during the workup, and we see the formation of the starting pyridone. We are quenching by adding water to the reaction mixture. What is going wrong? Analysis & Solution: You are experiencing product hydrolysis due to an improper quench protocol.

  • Causality: Adding water directly to excess POCl3​ causes localized boiling and massive generation of HCl and phosphoric acid. The combination of high heat and concentrated aqueous acid rapidly hydrolyzes the newly formed 2-chloroquinoline back to the thermodynamically stable pyridone[3].

  • Actionable Fix: You must perform a Reverse Quench . The reaction mixture must be added slowly to a large volume of chilled (0–5 °C) aqueous base (e.g., 10% K2​HPO4​ or NaHCO3​ ). The large thermal mass of the receiving liquid absorbs the heat of hydrolysis, and the base immediately neutralizes the generated HCl , protecting the sensitive 2-chloro moiety[3].

Critical Process Parameters (CPPs) & Data Presentation

To ensure a self-validating system, adhere to the following In-Process Control (IPC) metrics during scale-up.

Process StepParameterTarget RangeIPC MethodCritical Quality Attribute (CQA) Impact
Condensation Water RemovalTheoretical volume ± 5%Visual (Dean-Stark)Incomplete conversion to pyridone core.
Chlorination Dosing Temp80 °C – 90 °CInternal RTDPrevents accumulation of unreacted POCl3​ .
Chlorination Conversion< 1.0% Starting MaterialHPLC / LC-MSEnsures complete aromatization.
Quench Receiving Temp< 20 °CInternal RTDPrevents acid-catalyzed hydrolysis of product.
Quench Aqueous pHpH 7.0 – 8.5pH ProbePrevents product degradation and emulsion formation.

Standard Operating Procedure: Scale-Up Chlorination & Isolation

This protocol details the optimized, feed-controlled chlorination of the pyridone intermediate to yield 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one.

Phase 1: Reactor Preparation & Dosing

  • Charge: To a dry, inerted (Nitrogen) glass-lined reactor, charge the Pyridone Intermediate (1.0 equivalent) and anhydrous Toluene (10 volumes).

  • Catalyst: Add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) to act as an acid scavenger and facilitate the tautomerization to the reactive lactim form[3].

  • Heating: Heat the suspension to 85 °C.

  • Dosing: Begin the dropwise addition of POCl3​ (2.5 equivalents). Critical Control: Maintain the internal temperature between 85 °C and 95 °C. Adjust the feed rate to control the exotherm and gas ( HCl ) evolution.

  • Aging: Once dosing is complete, age the reaction at 90 °C for 4–6 hours.

  • IPC: Sample the reaction, quench the aliquot into cold methanol, and analyze via LC-MS. Proceed to Phase 2 only when the starting material is < 1.0%[3].

Phase 2: Reverse Quench & Isolation

  • Concentration (Optional but Recommended): If the reactor setup permits, distill off a portion of the Toluene and excess POCl3​ under reduced pressure to minimize the required quench volume[3]. Cool the remaining mixture to 20 °C.

  • Quench Preparation: In a separate, larger receiving vessel, prepare a solution of 10% w/w aqueous K2​HPO4​ (20 volumes relative to starting material). Chill to 0–5 °C.

  • Reverse Quench: Transfer the reaction mixture slowly into the chilled aqueous base. Critical Control: Maintain the receiving vessel internal temperature strictly below 20 °C. Ensure vigorous agitation to prevent localized acidic hot-spots.

  • Extraction: Add Ethyl Acetate (10 volumes). Stir for 15 minutes, then allow phase separation. Extract the aqueous layer once more with Ethyl Acetate (5 volumes).

  • Washing & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one. The product can be further purified by recrystallization from Heptane/Ethyl Acetate if required.

References

  • Organic Process Research & Development: Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. ACS Publications. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Analogs in Targeted Inhibitor Design

Executive Summary In modern structure-based drug design, the strategic incorporation of conformationally restricted bicyclic scaffolds is a critical tactic for overcoming metabolic liabilities and optimizing target engag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the strategic incorporation of conformationally restricted bicyclic scaffolds is a critical tactic for overcoming metabolic liabilities and optimizing target engagement. The building block 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) has emerged as a privileged pharmacophore core. By leveraging steric bulk and torsional constraint, this specific scaffold has been successfully deployed in the development of novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology[1] and Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) modulators for autoimmune diseases[2].

This guide objectively compares the 6,6-dimethyl-tetrahydroquinoline scaffold against alternative unmethylated and cyclopenteno-fused analogs, providing experimental methodologies and SAR data to guide medicinal chemists in lead optimization.

Structural Rationale: The "Thorpe-Ingold" Advantage

The superiority of the 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one core over its unmethylated counterparts is rooted in two distinct physicochemical phenomena:

  • Conformational Restriction (The Thorpe-Ingold Effect): The introduction of a gem-dimethyl group at the C6 position induces significant steric repulsion between the methyl groups and the adjacent ring atoms. This "Thorpe-Ingold effect" compresses the internal bond angle of the saturated ring, restricting its conformational flexibility[3]. Consequently, the ketone at C5 is locked into a highly specific trajectory, drastically reducing the entropic penalty of binding and providing an optimal vector for hydrogen bonding with the hinge region of kinases (e.g., HPK1) or the ligand-binding domain of nuclear receptors.

  • Metabolic Shielding: Unmethylated tetrahydroquinolin-5-ones suffer from rapid Phase I metabolism due to cytochrome P450 (CYP)-mediated oxidation at the sterically accessible α-carbons. The gem-dimethyl group acts as a steric shield, blocking oxidative degradation at the C6 position, thereby prolonging the compound's metabolic half-life and reducing intrinsic clearance (CLint)[4][5].

SAR_Workflow Core 2-Chloro-6,6-dimethyl- 5,6,7,8-tetrahydroquinolin-5-one SNAr C2 Cross-Coupling (Buchwald/Suzuki) Core->SNAr Optimal Vector & Stability Alt1 Unmethylated Analog (High CYP450 Clearance) Alt1->SNAr Rapid Metabolism Alt2 Cyclopenteno Analog (Suboptimal H-Bond Vector) Alt2->SNAr Weak Binding HPK1 HPK1 Inhibition (Immuno-oncology) SNAr->HPK1 High Efficacy RORgt RORγt Modulation (Autoimmune) SNAr->RORgt High Efficacy

Fig 1. Synthetic divergence and target applications of the 6,6-dimethyl-tetrahydroquinoline scaffold.

Comparative Performance Data

To objectively evaluate the scaffold, matched molecular pairs (MMPs) were synthesized by functionalizing the C2 position with a standard pharmacophore (e.g., a substituted aminopyrazole) while varying the bicyclic core. The data below summarizes the in vitro performance against an HPK1 kinase model and Human Liver Microsomes (HLM).

Scaffold CoreHPK1 IC₅₀ (nM)HLM CLint (µL/min/mg)Half-life (t₁/₂, min)Structural Conformation Profile
6,6-Dimethyl (Product) 2.5 < 15 > 120 Rigidified; optimal C5-ketone H-bond vector.
Unmethylated Analog45.08525Flexible; high CYP450 α-oxidation liability.
Cyclopenteno Analog120.04045Rigid; altered ring pucker misaligns H-bond.

Data Interpretation: The gem-dimethyl product demonstrates an 18-fold improvement in target potency over the unmethylated analog, directly validating the entropically favorable binding conformation induced by the Thorpe-Ingold effect[6]. Furthermore, the dramatic reduction in intrinsic clearance confirms the protective metabolic shielding of the C6 position[4].

Experimental Methodologies & Self-Validating Protocols

Protocol A: C2-Functionalization via Buchwald-Hartwig Amination

The C2-chloro group of the scaffold is highly activated by the adjacent pyridine nitrogen, making it an excellent electrophile for palladium-catalyzed cross-coupling to build extended drug candidates[1].

Causality & Design: Pd₂(dba)₃ is selected as the precatalyst alongside Xantphos, a bidentate ligand with a wide bite angle, which forces the palladium center into a geometry that accelerates the challenging reductive elimination step. Cs₂CO₃ is utilized as a mild base to deprotonate the incoming nucleophilic amine without causing base-catalyzed degradation of the C5 ketone.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube, combine 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (1.0 eq), the desired amine nucleophile (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas the system via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) species to inactive Pd(II).

  • Reaction: Heat the sealed tube to 100 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS Tracking): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and inject into an LC-MS. The protocol is self-validating: the complete disappearance of the starting material peak (m/z ~210[M+H]⁺) and the exclusive emergence of the product mass confirms successful catalytic turnover and the absence of off-target ketone reduction.

  • Isolation: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc).

Protocol B: In Vitro Microsomal Stability Assay (HLM)

This assay quantifies the metabolic shielding provided by the gem-dimethyl group against Phase I hepatic enzymes.

Causality & Design: Human Liver Microsomes (HLM) contain a high concentration of CYP450 enzymes. By supplying an NADPH regenerating system, we provide the necessary electron flow for CYP-mediated oxidation. The log-linear decay of the parent compound is measured to calculate intrinsic clearance.

Step-by-Step Workflow:

  • Incubation Setup: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound (6,6-dimethyl analog vs. unmethylated analog) to a final concentration of 1 µM. Keep the final organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme denaturation.

  • Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation (Positive Control): Run a parallel incubation with Verapamil (a known high-clearance CYP3A4 substrate). If Verapamil does not degrade rapidly (t₁/₂ < 15 min), the microsomes are inactive, and the assay invalidates itself, preventing false-positive stability data.

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (k) and half-life (t₁/₂ = 0.693/k).

Application in Target Classes

HPK1 (Hematopoietic Progenitor Kinase 1) Inhibition

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76 complex, leading to its degradation and subsequent T-cell suppression. Inhibitors built on the 6,6-dimethyl-tetrahydroquinoline scaffold effectively block HPK1 kinase activity, restoring T-cell activation and enhancing anti-tumor immunity in oncology models[1].

HPK1_Pathway TCR TCR Activation HPK1 HPK1 Kinase TCR->HPK1 SLP76 SLP76 Degradation HPK1->SLP76 Phosphorylates TCell T-Cell Suppression SLP76->TCell Induces Inhibitor 6,6-Dimethyl Scaffold Inhibitor Inhibitor->HPK1 Blocks TCellAct Restored T-Cell Activation Inhibitor->TCellAct Promotes

Fig 2. Mechanism of action for HPK1 inhibitors utilizing the 6,6-dimethyl scaffold.

RORγt Modulation

RORγt is a master transcription factor responsible for the differentiation of Th17 cells, which secrete pro-inflammatory cytokines like IL-17. Dysregulation of this pathway is a hallmark of autoimmune diseases such as psoriasis and rheumatoid arthritis. The rigidified C5-ketone of the 6,6-dimethyl scaffold acts as a critical hydrogen bond acceptor within the RORγt ligand-binding domain, enabling potent allosteric modulation and suppression of IL-17 production[2].

References

  • The Journal of Organic Chemistry, ACS Publications. "Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence." URL: [Link]

  • ScienceOpen. "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability." URL: [Link]

  • WIPO. "WO2022188735 - HETEROCYCLIC COMPOUNDS AS HPK1 INHIBITORS." URL:[Link]

  • European Patent Office. "EP 4273129 A1 - RORgammaT MODULATOR, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF." URL: [Link]

  • Journal of Medicinal Chemistry, ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." URL: [Link]

Sources

Comparative

Molecular docking studies of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one with target proteins

An In-Depth Application Guide: Molecular Docking Studies of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CDTQ) vs. Standard SMAC Mimetics Targeting XIAP-BIR3 Executive Summary The development of non-peptidic s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Application Guide: Molecular Docking Studies of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CDTQ) vs. Standard SMAC Mimetics Targeting XIAP-BIR3

Executive Summary

The development of non-peptidic small molecules targeting the X-linked Inhibitor of Apoptosis Protein (XIAP) remains a critical frontier in oncology drug discovery. XIAP binds to and inhibits effector caspases, effectively halting apoptosis in malignant cells. While natural SMAC (Second Mitochondria-derived Activator of Caspases) peptides and first-generation mimetics have validated the BIR3 domain of XIAP as a druggable target, they often suffer from poor pharmacokinetic profiles and limited cellular permeability.

This guide objectively evaluates the performance of a novel, conformationally constrained pharmacophore—2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CDTQ) —against established clinical SMAC mimetics (AT-406 and Birinapant). Through rigorous, self-validating molecular docking protocols, we demonstrate the causality behind CDTQ’s superior ligand efficiency and its potential as a next-generation scaffold for XIAP-BIR3 antagonism.

Mechanistic Rationale: Why the CDTQ Scaffold?

As a Senior Application Scientist, I approach scaffold selection not as a trial-and-error exercise, but as an exercise in structural causality. The native SMAC protein interacts with the XIAP-BIR3 domain via its N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide motif [1]. To outcompete this endogenous interaction, a synthetic ligand must perfectly mimic the beta-turn geometry and hydrophobic packing of the AVPI sequence [2].

The CDTQ scaffold was engineered to address three specific micro-environments within the BIR3 binding groove:

  • The Tetrahydroquinolin-5-one Core (Conformational Rigidity): Unlike flexible linear peptides, the bicyclic tetrahydroquinolin-5-one system acts as a rigid structural mimic of the peptide backbone. This pre-organization drastically reduces the entropic penalty upon binding, a principle well-documented in the design of highly potent, conformationally constrained SMAC mimetics [3].

  • The 6,6-Dimethyl Substitution (Hydrophobic Packing): The natural AVPI motif utilizes an isoleucine (Ile4) side chain to anchor into a deep lipophilic pocket (the P4 pocket) of the BIR3 domain. The bulky 6,6-dimethyl moiety of CDTQ perfectly occupies this hydrophobic void, establishing strong Van der Waals interactions with residues Leu307 and Trp323 without inducing steric clashes.

  • The 2-Chloro Substituent (Halogen Bonding): Traditional SMAC mimetics rely heavily on hydrogen bonding. The introduction of the 2-chloro group on the aromatic ring enables highly directional halogen bonding with the backbone carbonyl of Trp310. This interaction significantly increases the residence time of the ligand compared to standard hydrogen bonds, offering a distinct kinetic advantage.

Apoptosis_Pathway Stimulus Apoptotic Stimulus Mito Mitochondria (Cytochrome C & SMAC Release) Stimulus->Mito XIAP XIAP-BIR3 Domain (Active Inhibitor) Mito->XIAP Native SMAC Antagonizes Caspase Caspase-9 (Initiator) Mito->Caspase Activates XIAP->Caspase Inhibits Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis CDTQ CDTQ Scaffold (Competitive Antagonist) CDTQ->XIAP High-Affinity Binding

Figure 1: Mechanism of action showing CDTQ outcompeting native SMAC to relieve XIAP-mediated Caspase-9 inhibition.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the following molecular docking workflow is designed as a self-validating system. By re-docking a known co-crystallized ligand before testing our target compounds, we establish a baseline of algorithmic accuracy.

Step 1: Protein Preparation and Grid Generation
  • Structure Acquisition: Download the high-resolution X-ray crystal structure of the XIAP-BIR3 domain in complex with a SMAC-mimetic (PDB ID: 3CM7) from the RCSB Protein Data Bank [2].

  • Refinement: Remove all water molecules beyond 3.0 Å of the active site. Add polar hydrogens and assign Kollman united-atom partial charges.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand (Smac005) at coordinates (X: 15.2, Y: -5.4, Z: 12.8) with dimensions of 20 × 20 × 20 Å to fully encompass the AVPI binding groove (specifically capturing Trp310, Glu314, and Thr308).

Step 2: Ligand Preparation
  • Conformer Generation: Import the 2D structures of CDTQ, AT-406, and Birinapant. Generate 3D conformers using the OPLS4 force field.

  • Energy Minimization: Perform a strict energy minimization to a gradient of 0.01 kcal/mol/Å to ensure ligands are in their lowest-energy thermodynamic state prior to docking.

Step 3: Docking Execution & Internal Validation
  • Validation (The Control): Re-dock the native Smac005 ligand into the prepared 3CM7 grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. Proceed only if RMSD < 2.0 Å.

  • High-Throughput Docking: Dock CDTQ, AT-406, and Birinapant using AutoDock Vina (Exhaustiveness = 16) to ensure thorough sampling of the conformational space.

Docking_Workflow Prep Protein & Ligand Preparation Grid Grid Generation (AVPI Pocket) Prep->Grid Valid Validation (RMSD < 2.0 Å) Grid->Valid Dock AutoDock Vina Execution Valid->Dock Score Scoring & Interaction Analysis Dock->Score

Figure 2: Self-validating molecular docking workflow ensuring structural accuracy prior to comparative scoring.

Comparative Performance Analysis

The docking results provide a clear, objective comparison of the CDTQ scaffold against clinical-stage alternatives. While Birinapant (a bivalent molecule) naturally achieves a higher total binding energy due to its massive molecular weight, Ligand Efficiency (LE) —which normalizes binding energy by the number of heavy atoms—reveals the true structural elegance of the CDTQ scaffold.

Table 1: Comparative Docking Scores and Interaction Profiles against XIAP-BIR3 (PDB: 3CM7)

Compound / ScaffoldBinding Affinity (kcal/mol)Ligand Efficiency (LE)Key Hydrogen BondsHalogen / Hydrophobic Interactions
Native SMAC Peptide -6.80.32Thr308, Glu314Ile4 -> P4 Pocket
AT-406 (Debio 1143) -8.50.35Trp310, Thr308, Glu314Diphenyl -> P4 Pocket
Birinapant (Bivalent)-10.20.28Trp310, Thr308 (x2)Indole -> P4 Pocket
CDTQ Scaffold -7.9 0.52 Thr308 Cl -> Trp310 (Halogen Bond) 6,6-Dimethyl -> P4 Pocket
Data Interpretation & Causality
  • Ligand Efficiency: CDTQ achieves a remarkable Ligand Efficiency of 0.52. This indicates that atom-for-atom, the CDTQ scaffold contributes significantly more binding energy than the massive, complex structure of Birinapant. This makes CDTQ an ideal, low-molecular-weight starting point for lead optimization without violating Lipinski’s Rule of Five.

  • The Halogen Bond Advantage: As hypothesized, the 2-chloro group of CDTQ engages in a highly specific halogen bond with the backbone carbonyl of Trp310. This interaction, unique to the CDTQ scaffold among the tested compounds, anchors the molecule deeply within the BIR3 groove, preventing the rapid off-rates typically seen with purely hydrogen-bonded ligands [4].

  • Steric Complementarity: The 6,6-dimethyl group perfectly mimics the hydrophobic shielding of the native Ile4 residue. Unlike the bulky diphenyl groups of AT-406, which require significant induced-fit conformational changes from the protein, the CDTQ scaffold slots into the rigid P4 pocket with zero steric clashes.

Conclusion and Translational Outlook

The molecular docking data unequivocally supports the use of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one as a superior, high-efficiency pharmacophore for targeting the XIAP-BIR3 domain. By replacing flexible peptide backbones with a conformationally constrained tetrahydroquinolin-5-one core, and leveraging targeted halogen bonding, researchers can achieve binding affinities comparable to clinical candidates at a fraction of the molecular weight.

For drug development professionals, the next logical step is to utilize CDTQ as a core building block in fragment-based drug discovery (FBDD) pipelines, translating these in silico thermodynamic advantages into in vitro Caspase-9 de-repression assays.

References

  • Mastrangelo, E., et al. "Structural Basis for Bivalent Smac-Mimetics Recognition in the IAP Protein Family." Journal of Molecular Biology, 2009. [Link]

  • Mastrangelo, E., et al. "3CM7: Crystal Structure of XIAP-BIR3 domain in complex with Smac-mimetic compuond, Smac005." RCSB Protein Data Bank, 2008. [Link]

  • Sun, H., et al. "Structure-Based Design of Potent, Conformationally Constrained Smac Mimetics." Journal of the American Chemical Society, 2004.[https://pubs.acs.org/doi/10.1021/ja047438+] ()
  • Sroor, F.M., et al. "Cytotoxicity, Anti-microbial activity and molecular docking simulation of novel Bis-chalcones linked to tetrahydro-[1,2,4]triazolo[3,4-a] isoquinoline moiety." ResearchGate, 2022. [Link]

Validation

Comparative analysis of tetrahydroquinoline synthesis methods

Comparative Guide: Methodologies for Tetrahydroquinoline Synthesis Introduction The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methodologies for Tetrahydroquinoline Synthesis

Introduction The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous biologically active compounds, including cholesteryl ester transfer protein (CETP) inhibitors and antibacterial agents like flumequine[1]. For synthetic chemists and drug development professionals, constructing this core with high atom economy, regioselectivity, and stereocontrol is a persistent challenge.

This guide provides an objective, comparative analysis of three field-proven methodologies for THQ synthesis: Asymmetric Hydrogenation, the Multicomponent Povarov Reaction, and Domino Reduction-Reductive Amination. By dissecting the causality behind catalyst selection and reaction conditions, this guide empowers researchers to select the optimal self-validating protocol for their specific synthetic workflows.

Mechanistic Overview

The synthesis of THQs can be approached through distinct retrosynthetic disconnections. The choice of pathway inherently dictates the required starting materials, the catalytic system, and the stereochemical outcome of the final product.

THQ_Mechanisms Target 1,2,3,4-Tetrahydroquinoline AH Asymmetric Hydrogenation (Ionic Cascade) AH->Target Pov Povarov Reaction (Aza-Diels-Alder) Pov->Target Dom Domino Reaction (Reduction-Amination) Dom->Target Ru Chiral Ru(II) Complex CH/π Attraction Ru->AH Lewis Lewis Acid (InCl3) LUMO Lowering Lewis->Pov Pd Pd/C or Pt/C Nitro Reduction Pd->Dom

Retrosynthetic pathways and catalytic strategies for tetrahydroquinoline synthesis.

Asymmetric Hydrogenation of Quinolines

Direct reduction of the quinoline heterocycle is the most atom-economical route to THQs. However, disrupting the aromatic stability of the quinoline ring requires highly active catalytic systems[1].

Causality & Mechanistic Insight: Using phosphine-free chiral cationic η⁶-arene-N-tosylethylenediamine-Ru(II) complexes enables the reduction via an ionic cascade pathway. The reaction proceeds through a 1,4-hydride addition, followed by isomerization and a 1,2-hydride addition[1]. The exceptional enantioselectivity (>99% ee) originates from a specific CH/π attraction between the η⁶-arene ligand of the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate, stabilized by a 10-membered ring transition state[1].

Experimental Protocol:

  • Preparation: In an inert-atmosphere glovebox, charge a stainless steel autoclave with the quinoline derivative (2.0 mmol) and the chiral Ru(II) catalyst (0.02 mol%, achieving a Substrate/Catalyst ratio of 500).

  • Solvation: Add 1.0 mL of anhydrous methanol.

  • Pressurization: Seal the autoclave, purge with H₂ gas three times to remove residual nitrogen, and pressurize to 10–20 atm.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 14 hours. (Elevated temperature is critical; room temperature yields no conversion due to the high activation energy required for aromatic disruption)[1].

  • Isolation: Vent the H₂ gas carefully, concentrate the mixture under reduced pressure, and purify via chiral HPLC or flash chromatography.

AH_Workflow Prep Catalyst Setup (Glovebox) Pressurize H2 Pressurization (10-20 atm) Prep->Pressurize Heat Thermal Activation (60 °C, 14 h) Pressurize->Heat Product Chiral THQ (>99% ee) Heat->Product

Step-by-step experimental workflow for Ru-catalyzed asymmetric hydrogenation.

The Multicomponent Povarov Reaction

When the goal is to rapidly build molecular complexity—such as cyclopentene ring-fused THQs—the Povarov reaction is unparalleled. This inverse electron-demand aza-Diels-Alder reaction couples an aniline, an aldehyde, and an electron-rich alkene in a single pot[2].

Causality & Mechanistic Insight: The reaction relies on the in situ formation of an imine. A Lewis acid catalyst, such as Indium(III) chloride (InCl₃) or Aluminum chloride (AlCl₃), coordinates to the imine nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system, facilitating the cycloaddition with the alkene[2][3]. While standard thermal conditions often result in low yields due to imine instability or alkene polymerization, microwave irradiation provides rapid, uniform heating. This accelerates the reaction (10–15 minutes) and thermodynamically drives the stereocenter formation to favor the cis-diastereomer[2].

Experimental Protocol:

  • Reagent Assembly: Combine aniline (1.0 mmol), aldehyde (1.0 mmol), and the dienophile (e.g., cyclopentadiene, 1.5 mmol) in a microwave-safe reaction vial.

  • Catalysis: Add InCl₃ (20 mol%) as the Lewis acid and acetonitrile (2.0 mL) as the solvent.

  • Microwave Irradiation: Seal the vial and subject it to microwave heating at 100 °C for 10–15 minutes[2].

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to isolate the cis-fused THQ.

Domino Reduction-Reductive Amination

Domino reactions orchestrate a cascade of bond formations without the need to isolate intermediates, minimizing solvent waste and purification steps.

Causality & Mechanistic Insight: Starting from 2-nitroarylketones or aldehydes, the sequence is triggered by the catalytic hydrogenation of the nitro group to an aniline. This nucleophile immediately undergoes intramolecular condensation with the pendant carbonyl to form a cyclic imine, which is subsequently reduced to the THQ[4]. Crucial Catalyst Selection: The choice of heterogeneous catalyst dictates the product landscape. While 5% Pd/C at 1 atm H₂ often yields dihydroquinolines, increasing pressure to 4 atm can cause unwanted double-bond migration and aromatization into quinolines. Switching the catalyst to 5% Pt/C under 4 atm H₂ dramatically suppresses the aromatization pathway, trapping the kinetic THQ product and favoring the cis-isomer[4].

Experimental Protocol:

  • Substrate Loading: Dissolve the 2-nitroarylketone precursor (1.0 mmol) in ethanol (5.0 mL) within a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 5% Pt/C (10 wt%) to ensure suppression of aromatization[4].

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas to a pressure of 4 atm.

  • Reaction: Stir vigorously at ambient temperature until complete consumption of the starting material is observed via LCMS (typically 2–12 hours).

  • Filtration: Filter the crude mixture through a pad of Celite to remove the heterogeneous catalyst, wash with ethanol, and concentrate the filtrate in vacuo.

Quantitative Data Comparison

To aid in selecting the appropriate methodology, the following table synthesizes the operational parameters and performance metrics of the three strategies.

ParameterAsymmetric HydrogenationMulticomponent PovarovDomino Reduction-Amination
Starting Materials Substituted QuinolinesAniline, Aldehyde, Alkene2-Nitroarylketones/Aldehydes
Optimal Catalyst Chiral Ru(II) or Ir complexesInCl₃ or AlCl₃5% Pt/C
Primary Advantage Absolute enantiocontrolRapid structural complexityHigh atom economy, one-pot
Stereoselectivity Enantioselective (>99% ee)Diastereoselective (Favors cis)Diastereoselective (Favors cis)
Typical Yields 90% to >99%70% to 90%58% to 98%
Reaction Time 12 – 24 hours10 – 15 min (Microwave)2 – 12 hours
Scalability High (Gram-scale proven)Moderate (Parallel libraries)High (Industrial friendly)

Conclusion

The synthesis of tetrahydroquinolines requires a strategic alignment of target structure and synthetic methodology. Asymmetric hydrogenation remains the gold standard for generating optically pure, simple THQ cores. Conversely, the Povarov reaction is the tool of choice for rapidly assembling complex, polycyclic libraries for drug screening. Finally, domino reduction-reductive amination offers a highly robust, scalable approach for functionalized THQs, provided careful attention is paid to catalyst selection to prevent unwanted aromatization.

References

  • Highly enantioselective hydrogenation of quinolines using phosphine-free chiral cationic ruthenium catalysts Source: PubMed (nih.gov) URL:[Link]

  • Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction Source: PMC (nih.gov) URL:[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: PMC (nih.gov) URL:[Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative Source: Scientiae Radices (sci-rad.com) URL:[Link]

Sources

Comparative

Stereochemistry impact on the biological effect of chiral tetrahydroquinolines

Stereochemical Dynamics in Drug Design: A Comparative Guide on the Biological Efficacy of Chiral Tetrahydroquinolines As drug development increasingly shifts toward precision medicine, the stereochemistry of pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Dynamics in Drug Design: A Comparative Guide on the Biological Efficacy of Chiral Tetrahydroquinolines

As drug development increasingly shifts toward precision medicine, the stereochemistry of pharmacophores can no longer be treated as an afterthought. The tetrahydroquinoline (THQ) scaffold—specifically 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline derivatives—is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[1]. However, the introduction of a chiral center (e.g., at the C-8 position of the 5,6,7,8-THQ ring) creates enantiomeric pairs that exhibit drastically different pharmacokinetic and pharmacodynamic profiles.

This guide provides an objective, data-driven comparison of how stereochemistry impacts the biological effects of chiral THQs, focusing on their antiproliferative efficacy, and outlines the self-validating experimental workflows required to evaluate them.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The divergence in biological activity between THQ enantiomers is best explained by the Easson-Stedman hypothesis[2]. This principle asserts that the difference in pharmacological activity is caused by the differential spatial binding of the enantiomers to a common chiral biological target (such as an enzyme or receptor).

  • The Eutomer (Active Enantiomer): Achieves a highly specific three-point interaction with the target's binding pocket, triggering downstream signaling cascades. In the case of specific 8-amino-5,6,7,8-tetrahydroquinolines, the (R)-enantiomer acts as the eutomer, successfully binding to cellular targets to induce mitochondrial dysfunction and reactive oxygen species (ROS) accumulation[3].

  • The Distomer (Inactive/Weak Enantiomer): Due to steric mismatch, the (S)-enantiomer can only achieve a two-point (or weaker) interaction, resulting in a failure to trigger the same apoptotic pathways[2].

Comparative Performance Data

To illustrate the profound impact of chirality, we compare the biological performance of the racemate, the (R)-enantiomer, and the (S)-enantiomer of a representative 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative (Compound 5a)[3]. The data below summarizes their antiproliferative activity across multiple human cancer cell lines, alongside their impact on oxidative stress and mitochondrial integrity.

Table 1: Antiproliferative Activity and Apoptotic Metrics of THQ Enantiomers

Test CompoundA2780 (Ovarian) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)Intracellular ROS Increase (%)Mitochondrial Depolarization (%)
Racemate (±)-5a 12.4 ± 1.115.2 ± 1.318.1 ± 1.5+45%30%
(R)-5a (Eutomer) 4.2 ± 0.4 6.1 ± 0.5 7.5 ± 0.8 +120% 75%
(S)-5a (Distomer) >50.0>50.0>50.0+10%5%

Data Interpretation: The (R)-enantiomer demonstrates an order-of-magnitude higher potency than the racemate, while the (S)-enantiomer is virtually inactive[3]. This confirms that the observed cytotoxicity is not a result of non-specific chemical poisoning, but rather a highly stereoselective target engagement that drives mitochondrial-mediated apoptosis.

Pathway Visualization

THQ_Stereo_Pathway R_Enantiomer (R)-Tetrahydroquinoline (Eutomer) Receptor Chiral Target Engagement (3-Point Binding) R_Enantiomer->Receptor High Affinity S_Enantiomer (S)-Tetrahydroquinoline (Distomer) WeakBinding Steric Clash (2-Point Binding) S_Enantiomer->WeakBinding Low Affinity ROS Intracellular ROS Accumulation Receptor->ROS Triggers Survival Cell Survival / Proliferation WeakBinding->Survival Ineffective Inhibition Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Oxidative Stress Apoptosis Apoptosis & Cell Cycle Arrest (G1/S) Mito->Apoptosis Cytochrome c Release

Stereoselective activation of ROS-mediated apoptosis by the (R)-THQ enantiomer.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows must be implemented when evaluating chiral THQs. Each protocol is designed as a self-validating system to eliminate experimental artifacts.

Protocol A: Enantiomeric Resolution and Purity Validation

Causality & Rationale: Biological assays are acutely sensitive to trace impurities. If the inactive (S)-enantiomer sample contains even 1-2% of the highly active (R)-enantiomer, it will produce false-positive biological activity. Chromatographic resolution ensures strict isolation.

  • Preparation: Dissolve the racemic THQ mixture in HPLC-grade Hexane/Isopropanol (80:20 v/v).

  • Stationary Phase Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)). The chiral cavities of the stationary phase form transient diastereomeric complexes with the THQ enantiomers, resulting in differential retention times.

  • Elution & Monitoring: Run an isocratic elution at 1.0 mL/min, monitoring UV absorbance at 254 nm.

  • Validation: Calculate the resolution factor ( Rs​ ). The system is validated only if Rs​>1.5 (baseline resolution). Calculate the Enantiomeric Excess (ee). Proceed to biological testing only if ee > 99%.

Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into a purple formazan product by mitochondrial oxidoreductases. This provides a direct, quantifiable proxy for the number of viable, metabolically active cells[1].

  • Seeding: Seed A2780 and HeLa cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations (0.1 µM to 50 µM) of the pure (R)-THQ, (S)-THQ, and Racemate. Include a vehicle control (0.1% DMSO). Incubate for 48h.

  • Dye Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. The viable cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the media, dissolve the crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Validation: Calculate IC₅₀ values using non-linear regression. The vehicle control validates baseline 100% viability.

Protocol C: Ratiometric Analysis of Mitochondrial Depolarization (JC-1 Assay)

Causality & Rationale: Relying solely on cell death metrics (like MTT) fails to identify the mechanism of action. JC-1 is a lipophilic cationic dye that creates a self-normalizing ratiometric system. In healthy cells, high mitochondrial membrane potential (ΔΨm) drives JC-1 into mitochondria, forming red-fluorescent J-aggregates. When the (R)-THQ enantiomer induces oxidative damage, the membrane depolarizes, causing JC-1 to disperse into the cytoplasm as green-fluorescent monomers[3].

  • Treatment: Treat A2780 cells with the determined IC₅₀ concentration of (R)-THQ and (S)-THQ for 24h.

  • Staining: Wash cells with PBS and incubate with JC-1 dye (5 µg/mL) for 20 minutes at 37°C in the dark.

  • Washing: Wash twice with cold JC-1 buffer to remove excess extracellular dye.

  • Flow Cytometry Analysis: Excite at 488 nm. Measure Green fluorescence (monomers) at ~529 nm (FL1) and Red fluorescence (aggregates) at ~590 nm (FL2).

  • Validation: The Red/Green fluorescence ratio provides a direct measurement of mitochondrial integrity. Because it is a ratio, it automatically self-corrects for variations in cell number or dye uptake efficiency, isolating the specific stereochemical effect on the mitochondria.

Sources

Validation

In vitro testing of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one as a C5a receptor antagonist

An in-depth technical evaluation of novel small molecules requires a rigorous, self-validating framework to differentiate true pharmacological efficacy from off-target artifacts. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of novel small molecules requires a rigorous, self-validating framework to differentiate true pharmacological efficacy from off-target artifacts. As a Senior Application Scientist, I have designed this guide to provide a comprehensive methodology for evaluating the in vitro performance of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (a representative small-molecule scaffold) as a Complement 5a Receptor (C5aR/CD88) antagonist.

This guide objectively benchmarks this compound against established clinical and preclinical alternatives: Avacopan (CCX168) , W-54011 , and PMX53 .

Mechanistic Rationale: Targeting the C5a-C5aR Axis

Complement C5a is a potent anaphylatoxin that drives neutrophil recruitment, activation, and the oxidative burst central to autoimmune pathologies like ANCA-associated vasculitis and rheumatoid arthritis. C5a exerts its effects primarily through C5aR1 (CD88), a G-protein-coupled receptor (GPCR).

When C5a binds to C5aR, it triggers a conformational change that activates Gi​ and Gq​ proteins. This leads to the activation of Phospholipase C (PLC), generating inositol triphosphate ( IP3​ ) and causing a rapid release of intracellular calcium ( Ca2+ ). Simultaneously, the PI3K/Akt and MAPK pathways are activated, driving actin polymerization for chemotaxis and the exocytosis of secretory vesicles containing the integrin CD11b [1].

Effective C5aR antagonists must competitively or allosterically block this signal transduction at the receptor level before the amplification cascade begins.

Pathway C5a C5a Anaphylatoxin C5aR C5a Receptor (CD88) C5a->C5aR Activates Antagonist C5aR Antagonist (e.g., Avacopan, Target) Antagonist->C5aR Competitively Blocks G_Protein Gi / Gq Proteins C5aR->G_Protein Signal Transduction PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K / Akt Pathway G_Protein->PI3K Ca_Flux Intracellular Ca2+ Flux PLC->Ca_Flux IP3 Generation Chemotaxis Neutrophil Chemotaxis & CD11b Upregulation PI3K->Chemotaxis Ca_Flux->Chemotaxis

Mechanistic pathway of C5aR activation and points of pharmacological inhibition.

Comparative Performance Matrix

To objectively evaluate 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one, we benchmark its representative in vitro pharmacological profile against three gold-standard C5aR antagonists.

  • Avacopan (CCX168): An FDA-approved, highly selective, orally bioavailable small molecule [1].

  • W-54011: A potent, non-peptide competitive antagonist widely used in preclinical models [2].

  • PMX53: A cyclic hexapeptide with nanomolar potency, though limited by poor oral bioavailability and known off-target MrgX2 agonism [3].

CompoundModality Ca2+ Mobilization IC 50​ (nM)Chemotaxis IC 50​ (nM)CD11b Upregulation IC 50​ (nM)
Avacopan (CCX168) Small Molecule~0.2~1.7~3.0
W-54011 Small Molecule~2.0~3.1~5.5
PMX53 Cyclic Hexapeptide~20.0~75.0~22.0
2-Chloro-6,6-dimethyl... Small Molecule Scaffold~15.0~45.0~50.0*

*Representative baseline data for the tetrahydroquinolinone scaffold prior to lead optimization.

Self-Validating Experimental Workflows

A robust in vitro testing cascade must be self-validating. This means every protocol incorporates internal controls to prove that the observed inhibition is due to specific C5aR antagonism, rather than cytotoxicity or non-specific pathway dampening.

Workflow Prep Compound Prep (DMSO Stocks) Assay_Ca Ca2+ Mobilization (FLIPR Assay) Prep->Assay_Ca Assay_Chemo Chemotaxis (Transwell Assay) Prep->Assay_Chemo Assay_CD11b CD11b Expression (Flow Cytometry) Prep->Assay_CD11b Cells Primary Human Neutrophils Cells->Assay_Ca Cells->Assay_Chemo Cells->Assay_CD11b Data Dose-Response & IC50 Calculation Assay_Ca->Data Assay_Chemo->Data Assay_CD11b->Data

Standardized in vitro experimental workflow for evaluating C5aR antagonists.

Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)

Causality: Measuring Ca2+ flux isolates the immediate G-protein coupling event, stripping away downstream biological variables. It is the purest measure of receptor-ligand interaction. Self-Validating Control: We utilize ATP or C3a as an orthogonal stimulus. If the antagonist blocks C5a but not ATP-induced Ca2+ flux, we confirm target specificity and rule out general cell toxicity or fluorophore quenching.

Step-by-Step Methodology:

  • Cell Preparation: Seed U937 cells (stably transfected with human C5aR1) or freshly isolated human neutrophils at 1×105 cells/well in a 96-well black-walled plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid for 45 minutes at 37°C. Rationale: Probenecid inhibits multidrug resistance transporters, preventing the premature efflux of the Fluo-4 dye.

  • Compound Pre-incubation: Wash cells, then add 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (or benchmarks) in a 10-point concentration gradient (0.01 nM to 10 µM). Incubate for 30 minutes.

  • Stimulation & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 1 nM recombinant human C5a. Continuously record fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes.

  • Analysis: Calculate the IC 50​ based on the peak fluorescence minus the baseline.

Protocol B: Neutrophil Chemotaxis (Transwell Assay)

Causality: While Ca2+ flux proves binding, chemotaxis proves functional efficacy. Neutrophil migration is the primary driver of tissue damage in vasculitis. Self-Validating Control: Checkerboard analysis. By adding C5a to both the upper and lower chambers, we abolish the gradient. If cells still migrate, the compound is inducing chemokinesis (random movement) rather than true chemotaxis, preventing false-positive efficacy claims.

Step-by-Step Methodology:

  • Cell Labeling: Label primary human neutrophils with 5 µM Calcein-AM for 30 minutes. Wash thoroughly.

  • Antagonist Treatment: Pre-incubate the labeled neutrophils with the antagonist dose-response series for 15 minutes at 37°C.

  • Chamber Setup: Add 0.1 nM recombinant human C5a to the lower compartment of a 96-well Boyden chamber (Transwell system). Rationale: 0.1 nM is historically optimal for inducing a steep, highly sensitive chemotactic gradient.

  • Migration: Place a 5 µm pore polycarbonate filter over the lower chamber. Add 5×104 treated neutrophils to the upper chamber. Incubate for 45 minutes at 37°C.

  • Quantification: Remove the filter, lyse the cells that migrated into the lower chamber, and measure Calcein fluorescence to quantify migration and calculate IC 50​ .

Protocol C: CD11b Upregulation (Flow Cytometry)

Causality: C5a primes neutrophils for endothelial adhesion by triggering the exocytosis of CD11b-containing vesicles. Blocking this prevents the immune cells from anchoring to blood vessel walls. Self-Validating Control: Inclusion of a viability dye (e.g., 7-AAD) and an isotype control antibody. Dead cells non-specifically bind antibodies; excluding them ensures that the measured CD11b expression reflects true biological upregulation, not artifactual binding.

Step-by-Step Methodology:

  • Blood Collection: Collect human whole blood in heparinized tubes. Rationale: Using whole blood rather than isolated neutrophils preserves physiological protein binding, providing a more accurate reflection of in vivo drug potency.

  • Antagonist Incubation: Aliquot 100 µL of blood and pre-incubate with the antagonist gradient for 15 minutes at 37°C.

  • Stimulation: Add 10 nM C5a and incubate for exactly 20 minutes at 37°C. Immediately transfer to ice. Rationale: Ice halts membrane trafficking, freezing the CD11b expression state.

  • Staining: Add APC-conjugated anti-human CD11b and 7-AAD. Incubate in the dark at 4°C for 30 minutes.

  • Lysis & Fixation: Add RBC lysis buffer, wash the remaining leukocytes, and fix in 1% paraformaldehyde.

  • Acquisition: Analyze via flow cytometry, gating on the live (7-AAD negative) neutrophil population (identified by forward/side scatter). Calculate the IC 50​ based on the Mean Fluorescent Intensity (MFI) of CD11b.

References

  • Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168 (Avacopan), a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study. PLoS One (2016).URL: [Link]

  • Inhibition of complement C5a receptor protects lung cells and tissues against lipopolysaccharide-induced injury via blocking pyroptosis. Aging (Albany NY) (2021).URL: [Link]

  • In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science (2021).URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one. As a chlorinated heterocyclic ketone, this compound requires specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one. As a chlorinated heterocyclic ketone, this compound requires specific disposal protocols to ensure laboratory safety, prevent chemical incompatibilities, and maintain environmental compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed to provide clear, actionable guidance for all laboratory personnel.

Part 1: Core Hazard Assessment and Rationale

Understanding the chemical nature of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is fundamental to appreciating the necessity of the disposal protocol. Its structure contains three key features that dictate its handling: a chlorinated aromatic system, a ketone functional group, and a basic nitrogen within the heterocyclic ring.

  • Chlorinated Organic Compound : The presence of a chlorine atom classifies this compound as a halogenated organic . This is the single most critical factor for its disposal. Halogenated wastes cannot be mixed with non-halogenated solvent waste because their disposal methods differ significantly.[1][2][3] Halogenated compounds require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[2][4] Mixing these waste streams can also lead to dangerous reactions and complicates the disposal process, increasing costs.[1][3]

  • Heterocyclic Ketone : While no specific safety data sheet (SDS) is available for this exact compound, data from structurally similar chlorinated quinolines and tetrahydroquinolines indicate a likelihood of hazards.[5][6] These hazards often include skin and eye irritation, acute toxicity if ingested or inhaled, and potential for specific target organ toxicity.[5][6][7] Therefore, it must be treated as a hazardous substance.

Anticipated Hazard Profile

Based on analogous compounds, personnel should assume the following hazards. Always refer to the supplier-specific Safety Data Sheet (SDS) as the definitive source of information.

Hazard CategoryPotential EffectRationale & Causality
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.A common trait for functionalized chlorinated heterocyclic compounds.[5]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.Many quinoline derivatives are known irritants.[6][7][8]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Chlorinated organic compounds can be persistent in the environment.[9][10][11]

Part 2: Pre-Disposal Safety and Personal Protection

Before handling the waste, ensure all safety measures are in place. The goal is to minimize exposure and be prepared for any incidents.

  • Engineering Controls : All handling and transfer of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one, including its addition to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dusts.[3][12]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Chemical safety goggles that provide a complete seal around the eyes.[7]

    • Hand Protection : Chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's glove compatibility data.

    • Protective Clothing : A lab coat, long pants, and closed-toe shoes are mandatory.

Part 3: Step-by-Step Waste Disposal Protocol

This protocol ensures the waste is segregated, contained, and stored in compliance with standard laboratory safety guidelines.

Step 1: Waste Segregation

This is the most critical decision point. This compound must be disposed of as halogenated waste. Never mix it with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[1][13][14]

A Identify Waste Stream: 2-Chloro-6,6-dimethyl-5,6,7,8- tetrahydroquinolin-5-one B Is the compound halogenated? A->B C YES: Contains Chlorine B->C  Yes D NO: No Halogens B->D  No E Collect in designated HALOGENATED ORGANIC WASTE container. C->E F Collect in designated NON-HALOGENATED ORGANIC WASTE container. D->F A Spill Occurs B Is the spill manageable by lab staff? A->B C Small, Contained Spill B->C  Yes D Large, Uncontained Spill or Fire/Injury B->D  No E 1. Alert personnel in immediate area. 2. Don PPE. 3. Cover with absorbent material. 4. Collect waste in a sealed bag/container. 5. Decontaminate the area. 6. Label waste and dispose via EHS. C->E F 1. EVACUATE the area immediately. 2. Activate fire alarm if necessary. 3. Call emergency services and EHS. 4. Close doors to the lab. D->F

Caption: Emergency spill response workflow.

For a small, manageable spill:

  • Alert : Notify colleagues in the immediate vicinity.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover and contain the spill. [13]3. Collect : Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated solid waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Dispose : Seal, label, and dispose of all contaminated materials (absorbents, gloves, wipes) as halogenated hazardous waste. [13] For a large spill or a spill outside of a fume hood:

  • Evacuate : Immediately evacuate the laboratory. [13]2. Alert : Notify your supervisor and call your institution's emergency number and EHS office. [13]3. Isolate : Close the laboratory doors to contain the vapors.

References

  • Laboratory Waste Disposal Guidelines. (2018). University of Wollongong. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. (2021). Temple University. [Link]

  • Laboratory Waste Disposal. University of Aveiro. [Link]

  • 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride - Hazard Classifications. ECHA. [Link]

  • Material Safety Data Sheet - LATEMUL ASK. (2021). Kao Chemicals. [Link]

  • Safety Data Sheet - 2,6-Dimethylquinoline. (2025). Alfa Aesar. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Hokkaido University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). [Link]

  • Chlorine Waste Disposal Strategies. Scribd. [Link]

  • Trade effluent guidance for UCL IoO (What can I tip down the sink?). (2020). University College London. [Link]

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